radixin
Description
Properties
CAS No. |
144517-21-5 |
|---|---|
Molecular Formula |
C12H16NO |
Origin of Product |
United States |
Molecular Biology and Biophysics of Radixin
Genomic Organization and Transcriptional Regulation of the RDX Gene
The regulation of the radixin protein begins at the genetic level with its encoding gene, RDX. The precise control of RDX gene expression is crucial for normal cellular function, and its dysregulation has been implicated in various diseases.
Chromosomal Localization and Gene Structure of RDX
The human RDX gene is located on the long (q) arm of chromosome 11 at position 23. genecards.orgwikipedia.orgnih.gov This specific locus is designated as 11q23. In addition to the functional gene, the human genome also contains two pseudogenes related to RDX. One, a truncated version, has been assigned to the X chromosome at position Xp21.3, and another, which appears to lack introns, has been mapped to chromosome 11p. wikipedia.orgnih.gov The functional RDX gene itself is composed of multiple exons and introns, giving rise to several alternatively spliced transcript variants that encode different isoforms of the this compound protein. nih.gov
| Gene/Pseudogene | Chromosomal Location |
|---|---|
| RDX (functional gene) | 11q23 |
| RDXP1 (pseudogene) | 11p |
| RDXP2 (pseudogene) | Xp21.3 |
Transcriptional Control Mechanisms and cis-Regulatory Elements
The transcription of the RDX gene is a tightly regulated process governed by the interplay of cis-regulatory elements and trans-acting transcription factors. The promoter region of the RDX gene contains binding sites for a variety of transcription factors that can either enhance or repress gene expression. genecards.org Databases such as GeneCards have identified numerous potential transcription factor binding sites within the RDX promoter, including those for C/EBPalpha, IRF-2, ISGF-3, POU2F1, Sox5, and Sox9. genecards.org The presence of these binding sites suggests that RDX expression is likely controlled by a complex network of signaling pathways.
Cis-regulatory elements, such as enhancers, can be located at a significant distance from the gene they regulate. youtube.com While specific enhancer sequences for the RDX gene are not extensively characterized in the available literature, genomic databases like ENCODE and the Craniofacial Atlas provide catalogues of potential enhancer regions that may be involved in regulating RDX expression. genecards.org The coordinated action of these distal enhancers with the proximal promoter is crucial for the precise temporal and spatial expression of this compound.
This compound Protein Structure and Domain Organization
This compound is a modular protein with a distinct domain organization that is central to its function as a linker between the plasma membrane and the actin cytoskeleton. nih.gov The protein is comprised of three main domains: an N-terminal FERM domain, a central alpha-helical coiled-coil domain, and a C-terminal tail domain. nih.govnih.gov
N-terminal FERM Domain: Subdomain Architecture and Ligand Binding Pockets
The N-terminal region of this compound contains a highly conserved FERM (Four-point-one, Ezrin, this compound, Moesin) domain, which is responsible for the protein's localization to the plasma membrane through interactions with both lipids and the cytoplasmic tails of transmembrane proteins. nih.govcellsignal.com The FERM domain is a globular structure composed of three distinct subdomains: F1 (or A), F2 (or B), and F3 (or C). nih.govrcsb.org
Subdomain F1 (A): This subdomain adopts a ubiquitin-like fold. rcsb.org
Subdomain F2 (B): This central subdomain has a structure resembling that of acyl-CoA binding proteins. rcsb.org
Subdomain F3 (C): The C-terminal subdomain has a phosphotyrosine-binding (PTB)-like fold. rcsb.org
These three subdomains are intimately packed to form a cloverleaf-like structure. The interfaces between these subdomains create several ligand-binding pockets. nih.gov One prominent feature is a deep, positively charged cleft between subdomains A and C, which serves as a binding site for the headgroup of phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2), a key regulator of this compound activation. nih.gov The FERM domain also possesses binding sites for the cytoplasmic tails of various integral membrane proteins, including cell adhesion molecules like CD44 and ICAM-2. nih.govresearchgate.net These interactions are often mediated by the F3 subdomain. biorxiv.orgnih.govacs.org For example, the cytoplasmic tail of ICAM-2 binds to a groove on the F3 subdomain of this compound. researchgate.net
| Subdomain | Alternative Name | Structural Fold | Key Ligand Interactions |
|---|---|---|---|
| F1 | A | Ubiquitin-like | Contributes to the phosphoinositide binding pocket |
| F2 | B | Acyl-CoA binding protein-like | Interacts with the C-terminal domain in the inactive state |
| F3 | C | Phosphotyrosine-binding (PTB)-like | Binds to the cytoplasmic tails of transmembrane proteins (e.g., CD44, ICAM-2) and contributes to the phosphoinositide binding pocket |
Central Alpha-Helical Coiled-Coil Domain: Role in Intramolecular Interactions
Following the FERM domain is a central domain that is predicted to be largely alpha-helical and is involved in forming a coiled-coil structure. nih.govnih.gov This domain plays a crucial role in the intramolecular regulation of this compound activity. In its inactive, or "closed," conformation, the C-terminal tail domain of this compound folds back and binds to the FERM domain, an interaction that is stabilized by the central alpha-helical domain. nih.gov This head-to-tail association masks the binding sites on both the FERM domain and the C-terminal domain, thereby preventing this compound from interacting with its binding partners at the plasma membrane and the actin cytoskeleton. nih.gov This intramolecular interaction maintains this compound in a dormant state within the cytoplasm. The activation of this compound involves the disruption of this intramolecular association, a process that is thought to be triggered by signals such as phosphorylation and binding to PIP2. nih.gov This conformational change to an "open" and active state allows the FERM domain to bind to membrane proteins and the C-terminal domain to interact with F-actin.
C-terminal Actin-Binding Domain: Specificity for Actin Filaments
This compound, a member of the Ezrin/Radixin/Moesin (B1176500) (ERM) protein family, functions as a critical linker between the plasma membrane and the actin cytoskeleton. jst.go.jpbohrium.com This function is mediated by distinct domains within its structure. The C-terminal domain of this compound contains the binding site for filamentous actin (F-actin). researchgate.net Specifically, a highly conserved region of 34 amino acids at the very end of the C-terminus is responsible for this interaction. nih.govrupress.org In the protein's inactive state, this F-actin-binding site is masked due to an intramolecular association between the C-terminal and N-terminal domains. researchgate.netembopress.org Activation of this compound unmasks this site, allowing it to bind directly to actin filaments and anchor them to the cell membrane. researchgate.net
Conformational Dynamics: Closed (Inactive) and Open (Active) States
The regulatory mechanism governing this compound's function is centered on a dynamic transition between two distinct conformational states: a "closed" or inactive form and an "open" or active form. nih.govmdpi.com In the cytoplasm, this compound typically exists in the closed, dormant conformation. jst.go.jpnih.gov This state is characterized by a head-to-tail intramolecular interaction, where the N-terminal FERM (Four-point-one, Ezrin, this compound, Moesin) domain binds to the C-terminal ERM-associated domain (C-ERMAD). researchgate.netnih.gov This self-association effectively masks the binding sites for both membrane proteins (on the FERM domain) and F-actin (on the C-terminal domain), rendering the protein inactive. jst.go.jpresearchgate.net
The transition to the open, active state is triggered by specific cellular signals, including binding to phosphatidylinositol 4,5-bisphosphate (PIP2) and post-translational modifications. jst.go.jpembopress.org This activation process disrupts the intramolecular association, unfolding the protein and exposing the previously hidden binding sites. nih.govspacefrontiers.org The open conformation is elongated and allows this compound to simultaneously bind to integral membrane proteins and the actin cytoskeleton, thus performing its cross-linking function. nih.govmdpi.com Low-angle rotary-shadowing electron microscopy has provided direct visualization of these states.
| Conformational State | Description | Molecular Shape | Approximate Dimensions | Binding Site Accessibility |
|---|---|---|---|---|
| Closed (Inactive) | N- and C-terminal domains are bound intramolecularly. | Globular | 8-14 nm in diameter nih.gov | Masked |
| Open (Active) | N- and C-terminal domains are separated, exposing binding sites. | Elongated | 20-25 nm in length nih.gov | Exposed |
Post-Translational Modifications and Their Regulatory Impact on this compound Function
Post-translational modifications (PTMs) are crucial for regulating the activity, localization, and stability of this compound. nih.gov These modifications act as molecular switches that control the transition between the inactive and active conformations, thereby dictating this compound's ability to participate in cellular processes. nih.govconsensus.app
Phosphorylation Events and Associated Kinases
Phosphorylation is a primary mechanism for activating this compound and other ERM proteins. nih.govnih.gov The addition of phosphate groups to specific amino acid residues disrupts the closed conformation, promoting the active state required for cytoskeletal organization. jst.go.jp
The most critical phosphorylation event for this compound activation occurs on a conserved threonine residue within the C-terminal domain, specifically Threonine 564 (Thr564). jst.go.jpmdpi.com Phosphorylation of this site is a key step in relieving the intramolecular inhibition. nih.gov The introduction of a negatively charged phosphate group at Thr564 weakens the interaction between the C-terminal domain and the N-terminal FERM domain. spacefrontiers.orgnih.gov This disruption leads to the unfolding of the protein into its open, active conformation, which is then capable of cross-linking actin filaments to the plasma membrane. nih.govnih.govnih.gov Several kinases have been identified that phosphorylate this compound at Thr564, often as part of specific signaling cascades. mdpi.com
| Kinase | Signaling Context | Reference |
|---|---|---|
| Rho-associated kinase (Rho-kinase) | Activated by the small GTPase Rho, involved in cytoskeletal regulation. | jst.go.jpspacefrontiers.orgnih.gov |
| Protein Kinase C (PKC) | Activated by signals such as thrombin to regulate endothelial permeability. | jst.go.jpmdpi.comnih.gov |
| Akt2 | Regulates this compound phosphorylation to control the translocation and function of membrane transporters like Mrp-2. | nih.gov |
| Leucine-rich repeat kinase-2 (LRRK2) | Phosphorylates ERM proteins to regulate the actin cytoskeleton in neuronal morphogenesis. | mdpi.com |
In addition to threonine phosphorylation, this compound can also undergo tyrosine phosphorylation. Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group to tyrosine residues, a key mechanism in cellular signal transduction. wikipedia.org For instance, the engagement of the membrane protein CD81 can lead to the activation of spleen tyrosine kinase (SYK), which in turn can phosphorylate this compound. nih.gov This modification represents another layer of regulation, integrating this compound function with various cell signaling pathways. researchgate.net
Ubiquitination and Proteasomal Degradation Pathways of this compound
The cellular levels and stability of this compound are controlled through the ubiquitin-proteasome system. thermofisher.comyoutube.com This pathway involves the tagging of proteins with ubiquitin, a small regulatory protein, marking them for degradation by a large protein complex called the proteasome. youtube.com The phosphorylation state of this compound appears to be linked to its stability. Research has shown that Akt-mediated phosphorylation can protect this compound from ubiquitin-dependent proteasomal degradation. researchgate.net This suggests that when this compound is in its active, phosphorylated state, it is more stable. Conversely, dephosphorylation may make this compound susceptible to ubiquitination and subsequent degradation, providing a mechanism for cells to dynamically regulate the pool of available, active this compound. researchgate.net
Other Modificatory Mechanisms (e.g., Acetylation, Sumoylation)
Beyond phosphorylation, this compound is subject to other post-translational modifications (PTMs) that contribute to the regulation of its function. While research into these modifications is less extensive than for phosphorylation, emerging evidence suggests that acetylation and sumoylation play roles in modulating the activity and interactions of ERM (ezrin-radixin-moesin) proteins. Much of the current understanding is derived from studies on ezrin, a close homolog of this compound, with the assumption of conserved mechanisms among the ERM family members.
Acetylation:
Acetylation is a reversible process involving the addition of an acetyl group to a lysine residue, which can alter protein conformation, stability, and interaction with other molecules. In the context of ERM proteins, acetylation appears to negatively regulate their function, creating a dynamic interplay with activating modifications like phosphorylation.
Research on ezrin has identified several lysine residues within the FERM (Four-point-one, Ezrin, this compound, Moesin) domain that are subject to acetylation. These sites are located at key interfaces for intramolecular and intermolecular interactions, suggesting that their modification can significantly impact the protein's conformational state and binding affinities.
Identified Acetylation Sites in the ERM Family (based on Ezrin data) oup.com
| Lysine Residue | Location in FERM Domain | Potential Impact |
| K60 | F1 subdomain | May affect interactions with membrane components. |
| K253 | F3 subdomain | Located at the interface for intramolecular FERM-C-ERMAD binding. oup.com |
| K258 | F3 subdomain | Also at the FERM-C-ERMAD interface, potentially influencing the closed, inactive conformation. oup.com |
| K263 | F3 subdomain | Part of the FERM-C-ERMAD binding interface, contributing to the regulation of activation. oup.com |
This table is based on data from studies on ezrin and the conserved sequence homology within the ERM protein family.
Studies on ezrin have shown that acetylation of these lysine residues can lead to a conformational change that promotes the dissociation of the protein from the plasma membrane. oup.com This is in contrast to phosphorylation of threonine 564 (in this compound), which promotes an open and active conformation. The interplay between acetylation and phosphorylation is thought to provide a sophisticated mechanism for the fine-tuning of ERM protein activity in response to cellular signals. For instance, acetylation of ezrin has been shown to prevent its phosphorylation, thereby maintaining it in an inactive state. oup.com
Sumoylation:
Sumoylation is another reversible PTM that involves the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target protein. This modification can influence protein stability, subcellular localization, and protein-protein interactions.
The investigation of sumoylation within the ERM family is still in its early stages. While large-scale proteomic studies have identified numerous sumoylated proteins, specific details regarding this compound sumoylation are limited. There is some evidence to suggest that ERM proteins can be sumoylated. For example, the single ERM protein in Drosophila, Dmoesin, has been observed to be sumoylated, although the specific site and functional consequences remain unknown. nih.gov Furthermore, a database of post-translational modifications, MetOSite, lists a potential sumoylation site for human this compound at lysine 262 (K262-sm). uma.es
Potential Sumoylation Site in this compound uma.es
| Lysine Residue | Location | Potential Significance |
| K262 | F3 subdomain of the FERM domain | Its proximity to known acetylation and phosphorylation sites suggests a potential for crosstalk between these modifications. |
This information is based on database entries and requires further experimental validation.
The functional implications of this compound sumoylation are yet to be elucidated. However, given the role of sumoylation in regulating other cytoskeletal proteins, it is plausible that this modification could influence this compound's ability to link the actin cytoskeleton to the plasma membrane, or modulate its involvement in signaling pathways. The location of the potential sumoylation site at K262, near other key regulatory residues, suggests that sumoylation could be part of a complex regulatory code that dictates this compound's activity. Further research, including mass spectrometry-based proteomics and functional studies, is necessary to confirm the sumoylation of this compound and to understand its precise role in cellular processes. nih.gov
Cellular Functions and Dynamic Roles of Radixin
Membrane-Cytoskeleton Linkage and Organizationnih.govjst.go.jprupress.org
As a key component of the ERM family, radixin acts as a general cross-linker between plasma membrane proteins and the actin cytoskeleton jst.go.jp. It is predominantly concentrated at specialized cell surface structures where actin filaments are closely associated with the plasma membrane jst.go.jpembopress.orgutoronto.ca. This membrane-cytoskeletal linkage is fundamental for the stability and dynamic reorganization of the cell cortex researchgate.netnih.govnih.gov.
This compound directly interacts with the cytoplasmic tails of numerous transmembrane proteins through its N-terminal Four-point-one, Ezrin, this compound, Moesin (B1176500) (FERM) domain, thereby anchoring these proteins to the plasma membrane mdpi.comjst.go.jputoronto.ca. Key transmembrane proteins identified as direct binding partners of ERM proteins, including this compound, encompass:
CD44 mdpi.comjst.go.jprupress.org
CD43 mdpi.comjst.go.jprupress.org
Intercellular Adhesion Molecule 1 (ICAM-1) mdpi.comjst.go.jprupress.org
Intercellular Adhesion Molecule 2 (ICAM-2) mdpi.comjst.go.jprupress.org
Intercellular Adhesion Molecule 3 (ICAM-3) mdpi.com
P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) mdpi.com
Integrin alpha M/beta2 mdpi.com
Na+/H+ exchanger 1 (NHE1) jst.go.jp
Multidrug Resistance Protein 2 (MRP2) jst.go.jpembopress.org
GABAA receptor alpha5 subunit (GABAAR-α5) mdpi.comembopress.org
These interactions are crucial for maintaining the plasma membrane localization and functional activity of various transporters and receptors, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Glucose Transporter 1 (GLUT1), which are relevant for drug transport across the blood-brain barrier nih.gov. The binding of the FERM domain to these membrane proteins is often regulated by the protein's conformational state, where an inactive "closed" form can transition to an active "open" form upon phosphorylation of a conserved threonine residue (Thr564 in this compound) and/or binding of phosphatidylinositol 4,5-bisphosphate (PIP2) jst.go.jprupress.orgembopress.orgutoronto.ca.
This compound's C-terminal domain contains a major actin-binding motif, enabling its direct association with filamentous actin (F-actin) embopress.orgutoronto.ca. This association is fundamental to its role in organizing and remodeling the cortical cytoskeleton researchgate.netnih.govjst.go.jp. ERM proteins, including this compound, integrate Rho guanosine (B1672433) 5′-triphosphatase (GTPase) signaling to regulate cytoskeletal organization jst.go.jp. Specifically, this compound mediates the activity of Rac1, a small GTPase, which is critical for cytoskeletal remodeling, cell shape, and cell motility mdpi.comnih.govbiologists.comresearchgate.net.
Research findings indicate that depletion of this compound can significantly impact actin organization. For instance, this compound-depleted prostate carcinoma cells exhibit more peripheral actin filament bundles localized close to the plasma membrane compared to control cells biologists.com. This reorganization of actin is also accompanied by changes in the distribution of focal contact markers like paxillin (B1203293) biologists.comresearchgate.net. The interaction between Rac1 and this compound is vital for these processes, as downregulation of Rac1 expression can decrease this compound knockdown-induced cell area increase, while constitutively active Rac1 can lead to cell spreading and increased N-cadherin expression at cell-cell contacts mdpi.comresearchgate.net.
This compound, along with other ERM proteins, is highly concentrated at and plays a central role in the formation and organization of various actin-rich cell surface structures, which are often considered specialized membrane microdomains jst.go.jpembopress.orgutoronto.ca. These structures include:
Microvilli jst.go.jprupress.orgembopress.orgutoronto.ca
Filopodia jst.go.jputoronto.cabiologists.com
Uropods jst.go.jputoronto.cabiologists.com
Ruffling membranes jst.go.jputoronto.cabiologists.com
Retraction fibers jst.go.jputoronto.ca
The cleavage furrow in dividing cells utoronto.cabiologists.comfrontiersin.org
These specialized structures are crucial for various cellular functions, including nutrient absorption, cell migration, and cell-cell communication. ERM-binding membrane proteins (ERMBMPs), such as CD43, CD44, and ICAM-2, function as organizing centers for the morphogenesis of these cortical structures rupress.org. Overexpression of ERMBMPs can induce microvillar elongation, recruiting ERM proteins and actin filaments rupress.org. The activation of this compound, typically through phosphorylation of its C-terminal threonine residue (Thr564) by kinases like Rho kinase or Protein Kinase C (PKC), or by binding of PIP2 to its FERM domain, is essential for its function in cross-linking ERMBMPs to actin filaments and thus for the organization of these structures jst.go.jprupress.orgembopress.orgmdpi.com.
This compound's Role in Cell Adhesion and Cell-Cell Contact Dynamicsmdpi.comnih.govresearchgate.netnih.govwikipedia.orgguidetopharmacology.orgresearchgate.netfrontiersin.org
This compound plays a significant role in regulating cell adhesion, a fundamental process for tissue integrity, cell migration, and intercellular communication nih.govresearchgate.netbiologists.comresearchgate.net. Its ability to link membrane proteins to the actin cytoskeleton is critical for both cell-cell and cell-matrix adhesion mdpi.comresearchgate.net.
This compound contributes to the integrity and dynamics of cell-cell contacts, particularly adherens junctions biologists.comresearchgate.net. Adherens junctions are crucial for maintaining epithelial cell integrity and are characterized by the presence of cadherins, which link cells together. Studies have shown that this compound depletion by RNA interference can increase cell-cell adhesion mediated by adherens junctions, and this is often accompanied by increased expression of N-cadherin at cell-cell contacts nih.govbiologists.comresearchgate.netresearchgate.net. This suggests a regulatory role for this compound in the stability and organization of these junctions nih.govbiologists.com. The interaction between this compound and Rac1 is also implicated in regulating cell interaction and promoting cell migration by influencing Rac1-mediated epithelial polarity and adherens junction formation mdpi.comnih.govbiologists.com.
Beyond cell-cell contacts, this compound also impacts cell-matrix adhesion and cell spreading biologists.comresearchgate.net. Cell spreading, a process involving the attachment and flattening of cells onto an extracellular matrix, is influenced by the organization of the actin cytoskeleton and focal adhesions. Research indicates that this compound depletion can lead to an increase in cell spread area nih.govbiologists.comresearchgate.netresearchgate.net. This effect is linked to alterations in actin organization and the distribution of focal contact markers like paxillin, which localize at the tips of F-actin bundles in this compound-depleted cells biologists.comresearchgate.net. The interplay between this compound and small Rho GTPases, such as Rac1, is crucial in mediating these changes in cell morphology and adhesion to the extracellular matrix biologists.comresearchgate.net.
Involvement of this compound in Cell Migration and Motility
Research has demonstrated this compound's association with axonal outgrowth, morphological rearrangement, and general cell migration mdpi.comnih.gov. For instance, studies in PC3 prostate cancer cells and MDA-MB-231 breast cancer cells have shown that this compound is required for their migration biologists.com. The depletion of this compound has been observed to alter cell morphology, migration, and adhesion nih.gov. In gastric carcinoma SGC-7901 cells, inhibiting this compound significantly suppressed cell migration and invasion while simultaneously enhancing cell adhesion mdpi.com.
A key mechanism through which this compound influences cell motility involves its interaction with Rac1, a small GTPase crucial for cytoskeletal remodeling. This compound mediates Rac1 to regulate cell morphology, migration, and cell interaction nih.gov. Notably, this compound depletion leads to an increase in Rac1 activity biologists.com. Furthermore, G-protein coupled receptor kinase 2 (GRK2) has been shown to regulate cell migration during wound recovery in epithelial cell monolayers, partly by phosphorylating this compound mdpi.com. Akt, another important kinase, promotes neurite outgrowth by enhancing the interaction of this compound with F-actin through phosphorylation at its Thr573 residue mdpi.com.
| Cell Type/Context | This compound Manipulation | Observed Effect on Migration/Motility | Citation |
| PC3 prostate cancer cells | Depletion by RNA interference | Inhibits migration | biologists.com |
| MDA-MB-231 breast cancer cells | Depletion by RNA interference | Inhibits migration | biologists.com |
| Gastric carcinoma SGC-7901 cells | Inhibition | Significantly suppressed cell migration and invasion, enhanced adhesion | mdpi.com |
| Nerve growth cones | Double suppression with moesin | Reduced rate of advance, impaired axonal elongation | rupress.org |
| Epithelial cell monolayers | GRK2-induced phosphorylation of this compound | Regulates cell migration during wound recovery | mdpi.com |
| Neurons (neurite outgrowth) | Akt-induced phosphorylation of this compound at Thr573 | Promotes neurite outgrowth by enhancing this compound-F-actin interaction | mdpi.com |
Regulation of Leading Edge Formation (Lamellipodia, Filopodia)
The formation and stability of leading edge structures, such as lamellipodia and filopodia, are critical for directed cell movement. This compound plays a vital role in these dynamic processes. It is involved in the stability of lamellipodia during nerve growth cone motility mdpi.comnih.govnih.govmolbiolcell.org. Experimental inactivation of this compound in chick dorsal root ganglion growth cones, using microscale chromophore-assisted laser inactivation (micro-CALI), resulted in a 30% reduction of lamellipodial area within the irradiated region mdpi.comnih.gov. This suggests a critical role for this compound in maintaining the integrity of these structures, potentially by linking actin filaments to each other or to the membrane during motility nih.gov.
ERM proteins, including this compound, are known to contribute to the formation of dynamic actin filament-containing membrane structures like filopodia, uropods, lamellipodia, and membrane ruffles biologists.com. Rho activity, through the phosphorylation of ERM proteins, is involved in linking actin filaments to the filopodia membrane wikipedia.org. The Nck-interacting kinase (NIK) phosphorylates ERM proteins (ezrin, this compound, and moesin) and is necessary for lamellipodium extension induced by growth factors such as EGF and PDGF mdpi.compnas.orgnih.gov. NIK and phosphorylated ERM proteins localize specifically at the distal margins of lamellipodia nih.gov.
In developing neurons, the combined suppression of this compound and moesin has been shown to reduce growth cone size and disorganize actin filaments, leading to the formation of short neurites and impaired development of an axon-like neurite mdpi.comnih.govrupress.org. This highlights the cooperative role of this compound and moesin in regulating growth cone development and maintenance, which in turn modulates neurite formation and neuronal polarity rupress.org. However, it is worth noting that in some contexts, such as macrophages, ERM proteins (ezrin, this compound, and moesin) have been found to be unexpectedly dispensable for the formation of lamellipodia and filopodia researchgate.net.
Dynamics of Cell Spreading and Traction Force Generation
Cell spreading and the generation of traction forces are fundamental aspects of cell adhesion and migration on a substrate. This compound contributes to these processes through its influence on actin organization and its role as a membrane-cytoskeleton linker.
Studies have shown that depletion of this compound by RNA interference leads to an increase in cell spread area in PC3 prostate cancer cells and MDA-MB-231 breast cancer cells biologists.com. This depletion also results in altered actin organization biologists.com. The observed phenotype of this compound-depleted cells, characterized by increased cell spread area, is similar to that induced by constitutively active Rac1, further emphasizing this compound's regulatory role in Rac1-mediated processes biologists.com.
Cellular traction forces are crucial for cell adhesion, spreading, and motility oup.com. ERM proteins, including this compound, are actively involved in the generation of these traction forces by linking actin to transmembrane proteins, such as the L1 cell adhesion molecule (L1 CAM) nih.gov. During cell retractions, Rho activity rapidly activates ERM proteins, which in turn increases actin-membrane attachment, a process vital for efficient force transmission researchgate.net. While direct evidence for this compound's specific role in traction force generation is often discussed within the broader context of ERM proteins, its established function as a membrane-actin crosslinker strongly implies its direct involvement in these mechanical processes.
Contribution of this compound to Cell Polarity and Asymmetry
Cell polarity, the asymmetric organization of cellular components, is fundamental for diverse biological functions, including directed cell migration, tissue morphogenesis, and asymmetric cell division. This compound, as an ERM protein, plays a significant role in establishing and maintaining cellular polarity and asymmetry.
ERM proteins, including this compound, are integral participants in signal transduction pathways that regulate cell polarity biologists.com. In the nervous system, this compound and moesin collectively promote the formation of neuronal polarity by regulating the development and maintenance of growth cones mdpi.comnih.govrupress.org. These proteins are also crucial for the morphological and functional maturation of dendritic protrusions in developing neurons, with this compound and moesin synergistically enhancing filopodia formation jneurosci.org.
The tumor suppressor Merlin (also known as Neurofibromin 2, a moesin-ezrin-radixin-like protein) and other ERM proteins are involved in generating cortical asymmetry within cells nih.govdoi.org. Merlin specifically functions to restrict the cortical distribution of ezrin, which subsequently influences the positioning of the interphase centrosome in single epithelial cells and three-dimensional organotypic cultures nih.govdoi.org. While this finding primarily highlights ezrin's direct role, it underscores the broader ERM family's collective contribution to establishing and maintaining cellular asymmetry.
Establishment of Apical-Basal Polarity in Epithelial Cells
Epithelial cells are characterized by their distinct apical-basal polarity, which is essential for their barrier function and vectorial transport capabilities nih.govoncotarget.comcam.ac.uk. This compound, as a key ERM protein, contributes to the organization of the cell cortex and its connection to the plasma membrane, which is critical for maintaining this polarity.
ERM proteins serve as structural linkers between the plasma membrane and the actin cytoskeleton, predominantly localized just beneath the plasma membrane in cellular protrusions like microvilli iosrjournals.orgresearchgate.net. They are crucial for organizing the cortical skeleton by linking the actin microfilament network to the apical membrane of epithelial cells researchgate.net. For example, the ERM-1 ortholog plays a role in regulating actin organization at the apical surface and facilitating the insertion of aquaporin AQP-8 into the membrane, which is necessary for lumen expansion during tube morphogenesis nih.gov.
While ERM proteins are vital for organizing the cortical cytoskeleton asymmetrically and promoting the stability of adherens junctions and epithelial integrity, they are generally considered to contribute to the maintenance of apical-basal polarity rather than its initial establishment iosrjournals.org. However, their interactions with key polarity complexes suggest an indirect but significant role. The Crumbs (Crb) complex, a central component in apical-basal polarity, involves a positive feedback loop that includes Crb-Crb interactions and the recruitment of the ERM domain protein Expanded (in Drosophila) and its binding partner, Kibra nih.govpnas.org. Furthermore, the FERM domain-containing proteins, including ERMs, co-localize with the Par-3/Par-6/aPKC/Cdc42 complex, which is instrumental in initiating epithelial cell polarization oatext.com.
Role in Planar Cell Polarity and Directional Cell Processes
Planar cell polarity (PCP) refers to the coordinated alignment of cells and their components within the plane of an epithelial sheet, orthogonal to the apical-basal axis nih.govoncotarget.complos.org. PCP is crucial for directing various developmental processes, including convergent extension and collective cell migration ucl.ac.ukmdpi.com.
This compound in Organelle Dynamics and Intracellular Trafficking
This compound, as a linker between the plasma membrane and the actin cytoskeleton, indirectly influences organelle dynamics and intracellular trafficking by modulating the cellular architecture and providing attachment sites for various cellular components.
ERM proteins, including this compound, are involved in endocytosis and vesicular trafficking, as well as membrane transport of electrolytes researchgate.net. The plasma membrane in dividing cells is physically linked to the cell cortex through ERM proteins dicp.ac.cn, which can impact the movement and positioning of organelles during cell division.
While this compound itself is not a motor protein, its role in organizing the cortical actin network is crucial for the efficient functioning of cytoskeletal motors (such as dynein, kinesin, and myosin superfamilies) that maintain organelle organization and facilitate vesicular transport researchgate.net. For instance, the membrane trafficking of the L1 cell adhesion molecule (L1 CAM) is implicated in the polarized adhesion and migration of growth cones. ERM proteins, including this compound, are involved in the traction-force generation associated with L1 insertion at the growth cone's leading edge, thereby influencing membrane trafficking events that are critical for cell motility nih.gov. This highlights how this compound's membrane-cytoskeleton linking function can indirectly but significantly impact the dynamics and trafficking of membrane-associated organelles and vesicles.
Compound Names and PubChem CIDs
Regulation of Membrane Transporter Localization and Activity
This compound is a key regulator in the precise localization and functional activity of various membrane transporters, acting as a scaffold protein that connects them to the underlying actin cytoskeleton. jst.go.jpresearchgate.netpnas.orgbiorxiv.org This role is critical for the proper functioning of cells, particularly in maintaining cellular polarity and transport efficiency.
In the context of the blood-brain barrier (BBB), this compound is essential for maintaining the plasma membrane localization and transport activities of several crucial efflux transporters, including P-glycoprotein (P-gp), glucose transporter 1 (GLUT1), and breast cancer resistance protein (BCRP). mdpi.comnih.gov Studies have shown that this compound knockdown significantly reduces the membrane expression of P-gp, BCRP, and GLUT1, indicating its distinct and indispensable role compared to other ERM proteins like ezrin and moesin in regulating these specific transporters at the BBB. mdpi.comnih.gov
Furthermore, this compound is critical for the functional expression of multidrug resistance protein 2 (MRP2) in hepatocytes. jst.go.jpspandidos-publications.comnih.gov this compound deficiency or knockdown in hepatocytes leads to a marked reduction in the structural integrity of the bile canalicular membrane and the dissociation of apical transporters, including MRP2, bile salt export pump (Bsep), and multidrug resistance protein 1 (Mdr1), from their normal apical location. nih.gov This dislocation results in a significant decrease in the biliary excretion of substrates, highlighting this compound's role in maintaining polarized targeting and/or retention of canalicular membrane transporters. nih.gov
Beyond transporters, this compound is also necessary for the anchoring of the γ-Aminobutyric acid type A (GABAA) receptor alpha5 subunit (GABAAR-α5) to the actin cytoskeleton, which mediates tonic inhibition and hippocampal-dependent short-term memory. mdpi.com The N-terminal FERM domain of ERM proteins, including this compound, directly binds to the cytoplasmic tails of numerous membrane proteins such as CD44, CD43, CD95, intracellular adhesion molecule 1-3 (ICAM 1-3), L-selectin, P-selectin glycoprotein ligand-1 (PSGL-1), and integrin alpha M/beta2, thereby regulating cell shape, migration, and other cell interaction processes. mdpi.com Additionally, ERM proteins can indirectly interact with membrane proteins through adaptor proteins like ERM-binding phosphoprotein 50 (EBP50) and NHE3 kinase A regulatory protein (E3KARP). mdpi.compnas.org
The following table summarizes research findings on the impact of this compound knockdown on key membrane transporters:
| Transporter | Cell Type/Location | Effect of this compound Knockdown | Impact on Activity/Localization | Source |
| P-glycoprotein (P-gp) | Human blood-brain barrier (BBB) model (hCMEC/D3 cells) | Reduced membrane expression | Impaired transport activity | mdpi.comnih.gov |
| Glucose transporter 1 (GLUT1) | Human blood-brain barrier (BBB) model (hCMEC/D3 cells) | Reduced membrane expression | Reduced influx activity | mdpi.comnih.gov |
| Breast cancer resistance protein (BCRP) | Human blood-brain barrier (BBB) model (hCMEC/D3 cells) | Reduced membrane expression | Impaired efflux activity | mdpi.comnih.gov |
| Multidrug resistance protein 2 (MRP2) | HepG2, A549, MDA-MB-453 cells (tumor cells); Rat hepatocytes | Significant reduction in transport activity; Decreased plasma membrane localization; Accumulation in recycling endosomes | Decreased biliary excretion of substrates (in hepatocytes); Increased intracellular accumulation and efficiency of anticancer drugs (e.g., methotrexate) in tumor cells | spandidos-publications.comnih.gov |
| Bile salt export pump (Bsep) | Rat hepatocytes | Dissociation from apical membrane | Impaired bile excretory function | nih.gov |
| Multidrug resistance protein 1 (Mdr1) | Rat hepatocytes | Dissociation from apical membrane | Impaired bile excretory function | nih.gov |
| γ-Aminobutyric acid type A (GABAA) receptor alpha5 subunit (GABAAR-α5) | Hippocampal neurons | Impaired anchoring to actin cytoskeleton | Affects tonic inhibition and short-term memory | mdpi.com |
Role in Endosomal and Lysosomal Trafficking
This compound, as part of the ERM protein family, is implicated in the intricate processes of endosomal and lysosomal trafficking, which are crucial for cellular homeostasis, receptor signaling, and degradation pathways. ERM proteins contribute to membrane fusion and endocytosis/exocytosis, influencing the delivery of specific transport proteins to the cell surface. jst.go.jp
A significant role for ERM proteins, including this compound, has been identified in the trafficking of the Epidermal Growth Factor Receptor (EGFR). nih.gov Inhibition of ERM proteins leads to the accumulation of EGFR within early endosomes, thereby delaying its subsequent degradation. nih.gov This impairment in EGFR trafficking is attributed to a delay in the recruitment of Rab7 to endosomes, which consequently perturbs endosome maturation and results in an accumulation of hybrid compartments positive for both early and late endosomal markers. nih.gov These findings suggest that ERM proteins regulate Rab7 recruitment and Rab5 dissociation, impacting the progression of endosomal maturation. nih.gov
In hepatocytes, the suppression of this compound has been shown to increase the accumulation of MRP2 in recycling endosomes. nih.gov This occurs concurrently with a reduction of MRP2 at the apical membrane, indicating that this compound is essential for maintaining the polarized targeting and/or retention of canalicular membrane transporters and preventing their retrieval to intracellular compartments. nih.gov
While other ERM family members like moesin have been shown to be necessary for early-to-late-endosome transport and multivesicular endosome formation, and ezrin is associated with lysosomes and involved in phagolysosomal fusion and EGFR endosomal sorting, these findings collectively underscore the broader involvement of the ERM family, including this compound, in the dynamic regulation of endosomal and lysosomal pathways. molbiolcell.orgmdpi.comelifesciences.org
Molecular Interactions and Signaling Networks Involving Radixin
Identification and Characterization of Radixin Binding Partners
This compound possesses distinct domains, including an amino-terminal FERM domain and a carboxy-terminal actin-binding domain, which enable its interactions with a wide array of proteins. jst.go.jp The interaction between the amino- and carboxy-terminal domains typically maintains this compound in a dormant, closed conformation, which is activated by phosphorylation of a conserved threonine residue (Thr564 in this compound) or by phosphatidylinositol bisphosphate (PIP2) binding to the FERM domain, leading to an open, active conformation. jst.go.jpmdpi.com
Direct Membrane Protein Interactions (e.g., CD44, ICAMs, CD47, PD-L1, Patched protein)
This compound directly binds to the cytoplasmic tails of numerous transmembrane proteins, typically through its FERM domain. mdpi.com These interactions are critical for anchoring membrane proteins to the cytoskeleton and influencing their localization and function.
| Membrane Protein | Role/Context of Interaction with this compound | Relevant Citations |
| CD44 | A widely distributed integral membrane protein, CD44 associates with ERM proteins, including this compound, through its juxtamembrane cytoplasmic domain. This interaction is essential for linking CD44 to the actin cytoskeleton and is involved in processes like cell adhesion, migration, and tumor metastasis. jst.go.jpmdpi.comnih.govnih.govmdpi.commolbiolcell.org | jst.go.jpmdpi.comnih.govnih.govmdpi.commolbiolcell.org |
| ICAMs (ICAM-1, -2, -3) | Intercellular adhesion molecules (ICAMs) bind directly to the FERM domain of ERM proteins, including this compound, at their juxtamembrane cytoplasmic residues. This association is crucial for cell-cell adhesion and immune cell interactions. jst.go.jpmdpi.comnih.govnih.gov | jst.go.jpmdpi.comnih.govnih.gov |
| CD47 | This compound, but not ezrin or moesin (B1176500), has been shown to regulate the plasma membrane localization of CD47. Gene silencing of this compound can downregulate CD47 expression on the cell surface, suggesting a specific role for this compound in promoting CD47's presence at the membrane, which can be relevant in cancer cell evasion. mdpi.com | mdpi.com |
| PD-L1 (Programmed Cell Death Ligand-1) | Ezrin and this compound, but not moesin, regulate the plasma membrane expression of PD-L1. Gene silencing of ezrin and this compound significantly reduces PD-L1 expression on the cell surface in colorectal cancer cells, indicating their role in modulating immune checkpoints. nih.gov | nih.gov |
| Patched protein (PTCH) | Patched protein, a membrane receptor involved in Hedgehog signaling, is regulated by ERM proteins, including this compound. mdpi.com | mdpi.com |
Association with Actin and Associated Cytoskeletal Regulators
This compound is a fundamental component of the cell's cytoskeleton, directly linking plasma membranes to filamentous actin. jst.go.jpnih.gov Its C-terminal domain contains an F-actin-binding site, enabling it to cross-link to actin on the cell surface. mdpi.comphysiology.org This cross-linking function is vital for maintaining cell shape, facilitating cell motility, and regulating cell adhesion. mdpi.comnih.govbiologists.com this compound's association with the F-actin cytoskeleton is also essential for the stability of the cell cortex and for responding to extracellular signals. nih.govaai.org Depletion of this compound can alter actin organization and affect cell spread area and cell-cell adhesion. biologists.com
Interactions with Adaptor Proteins (e.g., EBP50/NHERF1, NHERF3)
This compound interacts with scaffold or adaptor proteins, which further expand its functional reach by mediating connections to other cellular components. nih.govphysiology.org
| Adaptor Protein | Role/Context of Interaction with this compound | Relevant Citations |
| EBP50 (ERM-binding phosphoprotein 50 kDa) / NHERF1 (Na+/H+ exchanger regulatory factor 1) | This compound interacts with EBP50/NHERF1, which acts as a scaffold protein linking transmembrane proteins (like transporters) to cytoskeletal proteins. nih.govphysiology.orgresearchgate.netmolbiolcell.orgnih.gov This interaction is important for membrane trafficking and the functional participation of proteins like Multidrug Resistance-associated Protein 2 (MRP2). physiology.orgmdpi.com EBP50 knockdown can decrease the interaction between MRP2 and this compound, affecting transporter activity. mdpi.com | nih.govphysiology.orgresearchgate.netmolbiolcell.orgnih.govmdpi.com |
| NHERF3 (NHE3 kinase A regulatory protein / PDZK-1) | This compound can also interact with proteins through NHERF3. NHERF3 can bind to EBP50 and undergo a conformational change, suggesting a complex interplay in scaffolding functions. nih.govphysiology.org NHERF3 is found in epithelial cells and regulates membrane ion transportation. mdpi.com | mdpi.comnih.govphysiology.org |
Binding to Signaling Molecules and Enzymes (e.g., Rho GTPases, Kinases, PKA, CaMKII)
This compound integrates various signaling pathways by binding to and regulating the activity of key signaling molecules and enzymes. jst.go.jpnih.govmdpi.com
| Signaling Molecule/Enzyme | Role/Context of Interaction with this compound | Relevant Citations |
| Rho GTPases (e.g., Rac1, RhoA, Cdc42) | ERM proteins, including this compound, integrate Rho GTPase signaling to regulate cytoskeletal organization by sequestering Rho-related proteins. jst.go.jp this compound specifically stimulates Rac1 activity, which is crucial for cytoskeletal remodeling, cell adhesion, and cell motility. mdpi.comnih.govbiologists.comnih.gov this compound promotes the dissociation of Rho-GDI from Rho GTPases and can function as a binding protein for GEFs (like Dbl) to activate Rho GTPases. jst.go.jp this compound-mediated Rac1 can regulate cell shape, migration, and cell-cell adhesion. mdpi.comnih.gov While this compound activates Rac1, it does not activate RhoA or Cdc42 directly. nih.gov | jst.go.jpmdpi.commdpi.comnih.govbiologists.comnih.govresearchgate.netmdpi.com |
| Kinases (e.g., Rho kinase, PKC) | This compound's activation involves phosphorylation of a conserved threonine residue (Thr564) by kinases such as Rho kinase and Protein Kinase C (PKC). This phosphorylation leads to a conformational change from a dormant to an active open form, unmasking binding sites. jst.go.jpmdpi.comaai.orgresearchgate.net Rho kinase also regulates the formation of microvilli structures. mdpi.com | jst.go.jpmdpi.comaai.orgresearchgate.net |
| PKA (Protein Kinase A) | ERM proteins, including this compound, function as Protein Kinase A (PKA)-anchoring proteins (AKAPs), sequestering PKA close to its target proteins for effective phosphorylation and functional regulation. jst.go.jp | jst.go.jp |
| CaMKII (Ca2+/calmodulin-dependent kinase II) | This compound stimulates CaMKII. The C-terminal domain of this compound mediates serum response element (SRE)-dependent gene transcription through the activation of Rac1 and CaMKII. This compound-CaMKII signaling is also involved in Gα13-mediated SRE-dependent gene transcription. nih.govnih.gov | nih.govnih.gov |
Functional Consequences of this compound-Partner Interactions
The interactions of this compound with membrane proteins, cytoskeletal elements, adaptor proteins, and signaling molecules have profound functional consequences, particularly in regulating the localization and availability of receptors and transporters on the cell surface.
Regulation of Receptor Localization and Availability on Cell Surface
This compound, as part of the ERM family, plays a vital role in the functional expression and plasma membrane localization of various membrane proteins. jst.go.jpmdpi.com By physically anchoring membrane proteins and assisting signal transduction, this compound influences their presence and activity on the cell surface. mdpi.comresearchgate.net
| Receptor/Transporter | Functional Consequence of this compound Interaction | Relevant Citations |
| P-glycoprotein (P-gp) | This compound has been shown to maintain the plasma membrane localization and transport activities of P-gp. mdpi.comresearchgate.net While ERM proteins are generally involved, some studies suggest that ezrin may primarily regulate P-gp's cell surface distribution and transport function in certain cell types, with this compound having a different or less direct impact on its surface localization in those specific contexts. nih.govnih.govplos.org However, this compound knockout has been reported to reduce the membrane expression of P-gp. mdpi.com | mdpi.comnih.govresearchgate.netnih.govplos.org |
| Breast Cancer Resistance Protein (BCRP) | This compound is necessary for maintaining the plasma membrane localization and transport activities of BCRP. mdpi.comresearchgate.net this compound knockout has been shown to reduce the membrane expression of BCRP. mdpi.com | mdpi.comresearchgate.net |
| Glucose Transporter 1 (GLUT1) | This compound is involved in maintaining the plasma membrane localization and transport activities of GLUT1, particularly in an in vitro blood-brain barrier model. mdpi.comresearchgate.net this compound knockout has been shown to reduce the membrane expression of GLUT1. mdpi.com | mdpi.comresearchgate.net |
| GABA(A) receptor alpha5 subunit (GABAAR-α5) | Activated this compound is essential for anchoring the GABA(A) receptor alpha5 subunit at the actin cytoskeleton. This interaction is a functional prerequisite for GABAAR-α5 subunit binding and cluster formation, mediating tonic inhibition and hippocampal-dependent short-term memory. researchgate.netembopress.org Depletion of this compound or interference with its F-actin binding motif disrupts GABAAR-α5 cluster formation. embopress.org | researchgate.netembopress.org |
| CD47 | As mentioned, this compound specifically regulates the plasma membrane localization of CD47, with its gene silencing leading to downregulation of CD47 expression on the cell surface. mdpi.com | mdpi.com |
| PD-L1 | This compound, along with ezrin, regulates the plasma membrane expression of PD-L1, influencing its availability for immune checkpoint interactions. nih.gov | nih.gov |
This compound's Role in Specific Signal Transduction Pathways
Rho GTPase Signaling Axis (e.g., Rac1, RhoA, Cdc42)
This compound exerts a significant influence on the Rho GTPase signaling axis, which includes key regulators of cytoskeletal dynamics, cell morphology, migration, and adhesion such as Rac1, RhoA, and Cdc42. mdpi.comnih.govresearchgate.netgenecards.org
Rac1: this compound mediates Rac1 activity, which is crucial for regulating cell morphology, migration, and cell-cell adhesion. mdpi.comresearchgate.netThe interaction between Rac1 and this compound plays important roles in cytoskeletal remodeling, cell adhesion, and cell motility. mdpi.comResearch demonstrates that the depletion of this compound affects cell morphology, migration, and cell adhesion. mdpi.comSpecifically, a decrease in Rac1 expression mitigated the increase in cell area observed following this compound knockdown. mdpi.comConversely, the presence of constitutively active Rac1 led to cell spreading and an increase in N-cadherin expression at cell-cell contacts. mdpi.comFurthermore, this compound stimulates Rac1, and this, in conjunction with calmodulin-dependent protein kinase (CaMK) II, mediates serum response element (SRE)-dependent gene transcription. mdpi.comnih.govIn the context of colon cancer, this compound has been shown to enhance cell invasion and migration by activating the Rac1-ERK pathway, which subsequently increases the production of matrix metalloproteinase-7 (MMP-7). nih.govnih.govKnockdown of this compound inhibited the activation of Rac1 and ERK1/2, and reduced the expression and secretion of MMP-7. nih.govnih.gov
Cdc42: Cdc42, a member of the Rho family of GTPases, is involved in various cellular processes including cell adhesion, cytoskeletal arrangement, phagocytosis, and cell motility and migration. nih.govresearchgate.netWhile the provided information highlights dual inhibitors of Cdc42 and Rac1, such as AZA1, which can suppress cellular levels of GTP-bound Rac1 and Cdc42 and inhibit downstream phosphorylations of PAK1 and Akt, direct, detailed interactions between this compound and Cdc42 were not explicitly elaborated in the provided search results. sigmaaldrich.com
RhoA: RhoA is another small GTPase within the Ras superfamily that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate diverse cellular activities. mdpi.comresearchgate.netWhile the search results mention RhoA inhibitors like Rhosin and JK-136, specific direct interactions or signaling roles of this compound with RhoA were not detailed within the provided context. mdpi.comnih.gov4.3.2. PKA/cAMP Signaling Pathway and Rap1 Activation
This compound plays a central role in the PKA/cAMP signaling pathway by functioning as an A-kinase anchoring protein (AKAP). embopress.orgbiorxiv.orgportlandpress.comIt acts as a scaffold for both Epac and PKA, two key cAMP effectors, organizing them into a functional cAMP compartment. nih.govThis compartmentalization is critical for achieving signaling specificity and efficient signal transduction within the cell. nih.gov Upon cellular stimulation, such as by glucagon (B607659) binding to its receptor in hepatocytes, the G protein-coupled receptor activates Gsα and adenylyl cyclase, leading to an increase in intracellular cAMP levels. embopress.orgbiorxiv.orgThe elevated cAMP then binds to the regulatory domain of PKA, which liberates and activates its catalytic subunit. embopress.orgbiorxiv.orgportlandpress.comThis compound's role as an AKAP ensures that the PKA holoenzyme is recruited to specific plasma membrane microdomains where local cAMP concentrations are heightened. embopress.orgbiorxiv.orgExperimental evidence demonstrates that adenoviral knockdown of this compound or Prominin-1 (which confines this compound to the plasma membrane) in wild-type hepatocytes prevented glucagon-induced phosphorylation of CREB and other PKA substrates, despite no alteration in glucagon-induced cAMP production. embopress.orgbiorxiv.orgThis highlights this compound's crucial function in PKA activation and downstream signaling rather than in cAMP synthesis itself. embopress.orgbiorxiv.org Furthermore, this compound mediates the plasma membrane localization of Epac1, an exchange factor directly activated by cAMP. embopress.orgbiorxiv.orgThis localization is indispensable for the subsequent activation of Rap1. embopress.orgbiorxiv.orgEpac1, through its binding to this compound's FERM domain, and PKA, recruited via an AKAP-like amphipathic α-helical region in this compound, collectively contribute to the activation and phosphorylation of Rap1b. nih.govBoth the activation (GTP-bound state) and phosphorylation (e.g., phosphomimetic S179D) of Rap1b are strictly necessary to transduce proliferative responses, such as those observed in thyroid cells stimulated by TSH/cAMP. nih.govDisruption of this this compound-dependent cAMP compartment negatively impacts cAMP action, an inhibitory effect that can be rescued by the expression of constitutively active and phosphorylated Rap1b. nih.govThis suggests that the this compound compartment functions as a cAMP sensing locale where the necessary effector activation constants are met, leading to Epac-mediated Rap activation and PKA-mediated Rap1 phosphorylation. nih.gov4.3.3. MAPK/ERK Pathway
This compound exerts an influence on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling cascade that governs various cellular processes including proliferation, differentiation, motility, stress response, apoptosis, and survival. nih.govportlandpress.comsinobiological.comDysregulation of the MAPK/ERK pathway is a common hallmark in many cancers, positioning it as a significant target for therapeutic interventions. researchgate.netplos.org Research findings indicate that this compound is capable of inducing ERK1/2 activation. nih.govThis activation is particularly significant in the context of cancer progression. For example, in colon cancer cells, this compound enhances cellular invasion and migration by promoting the activation of the Rac1-ERK pathway. nih.govnih.govStudies have demonstrated that the knockdown of this compound inhibits the activation of both Rac1 and ERK1/2, which subsequently leads to a decrease in the expression and secretion of matrix metalloproteinase-7 (MMP-7), a protein known to facilitate cancer cell invasion. nih.govnih.govThese detailed research findings suggest a molecular mechanism where this compound, by modulating the Rac1-ERK pathway, contributes to the invasive and migratory capabilities of colon cancer cells. nih.gov4.3.4. G13-mediated Signaling Transduction
Radixin in Cellular Pathophysiology: Mechanistic Insights from Disease Models
Radixin's Impact in Cancer Models
In the context of cancer, this compound has been shown to be a key regulator of multiple processes that contribute to tumor progression and malignancy. Its overexpression has been noted in various tumor tissues, suggesting its potential as a therapeutic target. nih.gov
Regulation of Tumor Cell Invasion and Metastasis Mechanisms
This compound's role in promoting tumor cell invasion and metastasis is a critical aspect of its contribution to cancer progression. It achieves this by influencing cell motility and the degradation of the extracellular matrix.
Actin Cytoskeleton Reorganization: As a cytoskeletal-membrane linker, this compound is integral to the dynamic reorganization of the actin cytoskeleton, a process essential for cell migration and invasion. nih.govfrontiersin.orgresearchgate.net this compound facilitates the formation of membrane protrusions like lamellipodia and filopodia, which are crucial for cancer cell movement. nih.gov
Signaling Pathway Modulation: this compound has been found to enhance colon cancer cell invasion by activating the Rac1-ERK signaling pathway, which in turn increases the production of Matrix Metalloproteinase-7 (MMP-7). nih.govnih.gov MMP-7 is an enzyme that degrades components of the extracellular matrix, thereby facilitating cancer cell invasion. nih.gov In prostate cancer cells, this compound is required for cell migration and regulates cell-cell adhesion through its interaction with Rac1. scispace.comresearchgate.net
Adhesion Molecule Regulation: In gastric cancer cells, knockdown of this compound has been shown to suppress migration and invasion while enhancing cell adhesion. karger.com This effect is mediated by the upregulation of E-cadherin, a key cell-cell adhesion molecule, through the NF-κB/Snail pathway. karger.comnih.gov Conversely, some studies suggest a correlation between low this compound levels and an increased metastatic phenotype in gastric cancer, indicating the complexity of its role. karger.com In pancreatic ductal adenocarcinoma cells, this compound is involved in regulating the plasma membrane localization of CD47, a protein that helps cancer cells evade the immune system. nih.govmdpi.com
| Cancer Model | Mechanism of Action | Key Interacting Molecules | Outcome |
|---|---|---|---|
| Colon Cancer | Activation of Rac1-ERK pathway, leading to increased MMP-7 production. nih.govnih.gov | Rac1, ERK1/2, MMP-7 | Enhanced invasion and migration. nih.govnih.gov |
| Gastric Cancer | Downregulation of E-cadherin via the NF-κB/Snail pathway. karger.com | E-cadherin, NF-κB, Snail | Suppressed migration and invasion upon this compound knockdown. karger.com |
| Prostate Cancer | Regulation of Rac1-mediated epithelial polarity and formation of adherens junctions. scispace.comresearchgate.net | Rac1, Vav GEFs | Impaired migration upon this compound depletion. scispace.comresearchgate.net |
| Pancreatic Ductal Adenocarcinoma | Regulation of CD47 plasma membrane localization. nih.govmdpi.com | CD47 | Promotion of cancer cell evasion. nih.govmdpi.com |
| Breast Cancer | Targeted by miR-200b, leading to regulation of cell invasion. spandidos-publications.com | miR-200b | Overexpression of this compound promotes invasion and metastasis. spandidos-publications.com |
Influence on Cell Proliferation and Apoptosis Pathways in Cancer Models
This compound also plays a significant role in regulating the balance between cell proliferation and apoptosis, two fundamental processes that are dysregulated in cancer.
Cell Proliferation: Studies have demonstrated that this compound can enhance the growth of cancer cells. For instance, in pancreatic cancer cells, knockdown of this compound resulted in a significant decrease in cell growth and proliferation. waocp.orgwaocp.org This was associated with an increase in the proportion of cells in the G1 phase and a decrease in the G2 and S phases of the cell cycle. waocp.org In breast cancer, overexpression of Ezrin and this compound has been linked to higher tumor grades. tums.ac.irtums.ac.ir Furthermore, microRNA-200b has been found to regulate breast cancer cell proliferation by targeting this compound expression. spandidos-publications.com
Apoptosis: this compound appears to have an anti-apoptotic function in cancer cells. Knockdown of this compound in pancreatic cancer cells led to an elevated percentage of apoptosis. waocp.org This suggests that this compound contributes to the survival of cancer cells by inhibiting programmed cell death. The precise molecular pathways through which this compound regulates apoptosis are still under investigation but may involve interactions with key apoptotic regulators. nih.govresearchgate.netwaocp.org
| Cancer Model | Effect on Proliferation | Effect on Apoptosis | Associated Pathways/Molecules |
|---|---|---|---|
| Pancreatic Cancer | Inhibition of proliferation upon this compound knockdown. waocp.orgwaocp.org | Increased apoptosis upon this compound knockdown. waocp.org | Cell cycle regulators (G1, G2, S phases). waocp.org |
| Breast Cancer | Associated with higher tumor grade. tums.ac.irtums.ac.ir Regulated by miR-200b. spandidos-publications.com | Not explicitly detailed in the provided context. | miR-200b. spandidos-publications.com |
| Glioblastoma | High expression observed. nih.gov | Not explicitly detailed in the provided context. | Not explicitly detailed in the provided context. |
Role in Drug Resistance Mechanisms (e.g., MRP2, P-gp, BCRP)
A significant challenge in cancer therapy is the development of drug resistance. This compound has been implicated in this process through its interaction with multidrug resistance-associated proteins.
Efflux Transporter Localization: this compound plays a crucial role in the plasma membrane localization and function of efflux transporters such as Multidrug Resistance-associated Protein 2 (MRP2), P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.netspandidos-publications.com These transporters actively pump chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy. nih.gov
MRP2 Regulation: In liver, lung, and breast carcinoma cell lines, knockdown of this compound led to a significant reduction in the transport activity of MRP2. spandidos-publications.com This was accompanied by a decrease in the plasma membrane localization of MRP2. spandidos-publications.com Consequently, this compound knockdown increased the intracellular accumulation and cytotoxicity of methotrexate, a substrate of MRP2. spandidos-publications.com
P-gp and BCRP: this compound has also been shown to be involved in maintaining the plasma membrane localization and transport activities of P-gp and BCRP, further contributing to multidrug resistance. nih.govresearchgate.net
| Efflux Transporter | Cancer Model | This compound's Function | Consequence of this compound Knockdown |
|---|---|---|---|
| MRP2 | Liver, Lung, and Breast Carcinoma | Maintains plasma membrane localization and transport activity. spandidos-publications.com | Reduced transport activity, increased intracellular drug accumulation and cytotoxicity. spandidos-publications.com |
| P-gp | General Cancer Models | Maintains plasma membrane localization and transport activity. nih.govresearchgate.net | Potential to increase drug sensitivity. |
| BCRP | General Cancer Models | Maintains plasma membrane localization and transport activity. nih.govresearchgate.net | Potential to increase drug sensitivity. |
Modulation of Tumor Microenvironment and Angiogenesis Models
The tumor microenvironment, including the formation of new blood vessels (angiogenesis), is critical for tumor growth and metastasis. While the direct role of this compound in modulating the broader tumor microenvironment is an area of ongoing research, its involvement in angiogenesis has been suggested. In a study on pancreatic cancer, silencing this compound in tumor cells implanted in nude mice resulted in a significant inhibition of tumor growth and a reduction in microvessel density. waocp.orgwaocp.org This was associated with the upregulation of Thrombospondin-1 (TSP-1), a known inhibitor of angiogenesis. waocp.org This finding suggests that this compound may promote tumor angiogenesis, at least in part, by downregulating TSP-1 expression. waocp.org
This compound in Neurological Disorder Models
In the nervous system, this compound is involved in crucial developmental and functional processes. Its dysregulation has been implicated in the pathophysiology of neurological disorders. nih.govmdpi.comresearchgate.netnih.gov
Impact on Axonal Growth, Neurite Outgrowth, and Morphogenesis in Neuronal Models
This compound plays a vital role in the intricate processes of neuronal development, including the growth of axons and the formation of neurites.
Neurite Outgrowth and Axonal Growth: this compound, along with moesin (B1176500), promotes the growth of neurites and the establishment of neuronal polarity by regulating the development and maintenance of the growth cone, the dynamic structure at the tip of a growing neurite. nih.govnih.gov Double suppression of this compound and moesin has been shown to reduce growth cone size, cause disorganization of actin filaments, and result in the formation of short neurites. nih.gov Inactivation of this compound in chick dorsal root ganglion growth cones leads to a reduction in the lamellipodial area, highlighting its role in maintaining growth cone stability. nih.govnih.gov
Signaling in Neuronal Development: The function of this compound in neuronal development is regulated by various signaling pathways. For example, suppression of Akt-dependent phosphorylation of this compound leads to reduced this compound levels and decreased neurite outgrowth. nih.gov Conversely, draxin, an axon guidance molecule, can inhibit neurite outgrowth in a concentration-dependent manner. frontiersin.orgresearchgate.net Schwann cells, which are essential for peripheral nerve regeneration, also show significant changes in this compound levels under certain conditions, suggesting a role for this compound in nerve repair processes. nih.govfrontiersin.orgfrontiersin.org
| Process | Specific Function of this compound | Key Interacting Molecules/Pathways | Outcome of this compound Disruption |
|---|---|---|---|
| Neurite Outgrowth | Promotes neurite growth and polarity. nih.govnih.gov Regulates growth cone development. nih.govnih.gov | Moesin, Akt | Reduced growth cone size, disorganized actin, short neurites. nih.govnih.gov |
| Axonal Growth | Maintains stability of lamellipodia in the growth cone. nih.govnih.gov | Actin filaments | Reduced lamellipodial area. nih.govnih.gov |
| Neuronal Morphogenesis | Involved in the overall shaping of neurons. nih.govutas.edu.au | - | Impaired neuronal development. utas.edu.au |
| Neuroblast Migration and Proliferation | Promotes migration and proliferation of neuroblasts. nih.govfrontiersin.org | - | Reduced migration and proliferation. nih.govfrontiersin.org |
Role in Synaptic Plasticity and Neurotransmitter Receptor Dynamics (e.g., GABAAR-α5)
This compound plays a crucial role in the regulation of synaptic plasticity through its interaction with specific neurotransmitter receptors, most notably the α5 subunit-containing GABAA receptors (GABAAR-α5). These receptors are predominantly located at extrasynaptic sites and are key mediators of tonic inhibition, a persistent form of inhibitory signaling in the brain. jst.go.jp
Research has identified this compound as an essential anchoring protein that links GABAAR-α5 to the underlying actin cytoskeleton, thereby maintaining their concentration at extrasynaptic locations. jst.go.jpnih.gov This interaction is not static but is dynamically regulated. The binding of this compound to both F-actin and GABAAR-α5 is dependent on its phosphorylation state, suggesting a mechanism for activity-dependent regulation of receptor localization. nih.gov
A key signaling pathway involved in this process is the RhoA/ROCK pathway. Activation of this pathway leads to the phosphorylation of this compound, which in turn uncouples GABAAR-α5 from its extrasynaptic anchor. nih.govresearchgate.net This release allows the receptors to diffuse laterally into synaptic sites, thereby increasing the number of synaptic GABAARs and altering inhibitory postsynaptic currents. nih.govunc.edu This movement of receptors from an extrasynaptic reservoir to the synapse represents a novel mechanism of synaptic plasticity. nih.govresearchgate.net
Studies using this compound knockout mice have provided further evidence for its importance in learning and memory. These mice exhibit impaired reversal learning and short-term memory, highlighting the cognitive consequences of disrupting this regulatory mechanism. nih.govnih.gov Furthermore, experience-dependent changes in this compound phosphorylation have been observed in wild-type mice exposed to novel environments, reinforcing the link between this compound function and cognitive processes. nih.gov
| Key Finding | Model System | Implication for Synaptic Plasticity |
| This compound anchors GABAAR-α5 extrasynaptically. jst.go.jp | Cultured hippocampal neurons | Regulates the availability of a mobile pool of receptors. |
| RhoA/ROCK signaling phosphorylates this compound, releasing GABAAR-α5. nih.govresearchgate.net | Cultured hippocampal neurons | Provides a mechanism for activity-dependent receptor trafficking. |
| This compound knockout impairs learning and memory. nih.govnih.gov | Mouse models | Demonstrates the physiological relevance of this compound-mediated receptor anchoring. |
| Experience alters this compound phosphorylation. nih.gov | Mouse models | Links this compound function to cognitive demand. |
Blood-Brain Barrier Integrity and Transporter Function in Models
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. researchgate.netmdpi.comnih.gov this compound, along with other ERM proteins, is integral to maintaining the function of this critical barrier.
In an in vitro model of the human BBB using the hCMEC/D3 cell line, the knockdown of this compound was shown to reduce the expression of several key transporters on the plasma membrane. nih.govfrontiersin.org Specifically, this compound depletion led to a significant decrease in the membrane localization of P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and glucose transporter 1 (GLUT1). nih.govfrontiersin.orgmdpi.com This indicates that this compound plays a distinct and crucial role in anchoring these transporters to the endothelial cell membrane, ensuring their proper function in regulating the passage of substances into and out of the brain. nih.gov
The roles of the different ERM proteins appear to be distinct. While knockdown of ezrin or moesin also reduced the membrane expression of BCRP and GLUT1, only this compound knockdown affected P-gp localization. nih.govfrontiersin.org This suggests that different transporters at the BBB rely on specific ERM proteins for their stable membrane expression. nih.gov The presence of this compound and moesin has been confirmed in isolated human brain capillaries, underscoring the physiological relevance of these findings. nih.gov
| Transporter | Effect of this compound Knockdown on Membrane Expression | Reference |
| P-glycoprotein (P-gp) | Reduced | nih.govfrontiersin.org |
| Breast Cancer Resistance Protein (BCRP) | Reduced | nih.govfrontiersin.org |
| Glucose Transporter 1 (GLUT1) | Reduced | nih.govfrontiersin.org |
Involvement in Astrocyte Function and Differentiation Models
Astrocytes, a major type of glial cell in the central nervous system, play active roles in brain function, including synaptic transmission and metabolic support. jci.org this compound, along with ezrin, is preferentially localized in the fine, motile peripheral astrocyte processes (PAPs) that are in close association with synapses. mdpi.com
Within these processes, activated, phosphorylated ERM proteins are thought to link the plasma membrane to the actin cytoskeleton, which is essential for establishing and maintaining the complex and dynamic structure of PAPs. The motility of these processes can be stimulated by neurotransmitters such as glutamate (B1630785), acting through metabotropic glutamate receptors (mGluRs). jci.orgmdpi.com This suggests a pathway where synaptic activity can influence astrocyte morphology via ERM protein activation.
While much of the research on astrocyte process motility has focused on ezrin, the co-localization of this compound suggests its involvement in these structural dynamics. jci.orgmdpi.com Furthermore, ERM proteins have been associated with neuron-associated developmentally regulated protein (NADRIN), which is involved in the morphological differentiation of astrocytes. This points to a role for this compound in the development and maturation of these crucial glial cells.
This compound in Kidney and Hepatic Disease Models
Podocyte Foot Process Structure and Function in Nephropathy Models
The glomerulus of the kidney relies on the intricate architecture of podocytes, or glomerular epithelial cells, to form the filtration barrier. These cells possess elaborate foot processes that are interconnected by slit diaphragms. nih.gov The integrity of this structure is paramount for preventing the passage of proteins like albumin into the urine. The actin cytoskeleton within the foot processes is crucial for maintaining their shape, and ERM proteins play a role in linking the cell membrane to this cytoskeleton. nih.gov
While ezrin is specifically expressed in podocytes and has been shown to be a key player in linking the major sialoprotein podocalyxin to the actin cytoskeleton via the scaffolding protein NHERF2, this compound is predominantly expressed in the endothelial and mesangial areas of the renal corpuscle. jst.go.jp However, the phosphorylation of the ERM protein family as a whole appears to be important in podocyte health.
In an adriamycin-induced nephrosis mouse model, which mimics aspects of human nephrotic syndrome, a decrease in the expression of phosphorylated ERM (p-ERM) proteins was observed. This decrease was associated with podocyte injury, including foot process effacement and albuminuria. Pretreatment of these mice with forskolin, an activator of cyclic AMP (cAMP) signaling, partially alleviated the albuminuria and the reduction in p-ERM expression. This suggests that signaling pathways that maintain ERM proteins in their active, phosphorylated state are protective for podocytes. While the specific contribution of this compound to this process within the podocyte itself is not as clearly defined as that of ezrin, its presence in the glomerulus and the observed changes in total p-ERM levels in disease models suggest a potential, albeit perhaps indirect, role in maintaining the integrity of the glomerular filtration barrier. jst.go.jp
Bile Canalicular Membrane Integrity and Function in Liver Injury Models
This compound is the dominant ERM protein in the liver, where it is highly concentrated at the bile canalicular membranes (BCMs) of hepatocytes. The BCM forms the apical pole of the hepatocyte and is responsible for the secretion of bile. This compound is essential for maintaining both the structural integrity and the excretory function of this specialized membrane domain.
A primary function of this compound at the BCM is to anchor key transporters responsible for bile secretion. One of the most critical of these is the multidrug resistance-associated protein 2 (MRP2), which transports conjugated bilirubin (B190676) and other organic anions into the bile. In vitro binding studies have confirmed a direct association between this compound and the C-terminal cytoplasmic domain of MRP2.
In this compound knockout (Rdx-/-) mice, MRP2 is significantly reduced at the BCM and is instead found redistributed within intracellular compartments. This mislocalization of MRP2 leads to impaired secretion of conjugated bilirubin, resulting in conjugated hyperbilirubinemia, a phenotype that closely resembles the human condition Dubin-Johnson syndrome. Beyond MRP2, this compound deficiency also leads to the dissociation of other critical bile transporters, such as the bile salt export pump (BSEP) and multidrug resistance protein 1 (MDR1), from the apical membrane.
The structural consequences of this compound deficiency are profound, leading to a disorganization and reduction of the bile canalicular structures themselves, including a loss of the normal microvilli that characterize the BCM. This indicates that this compound's role is not merely to tether individual transporters but to organize the entire apical membrane domain. In models of cholestasis (impaired bile flow), alterations in this compound function and localization are observed, further underscoring its central role in the pathophysiology of excretory liver failure. mdpi.com
| Transporter/Protein | Localization in Wild-Type Hepatocytes | Localization in this compound-Deficient Hepatocytes | Consequence of Deficiency | Reference |
| MRP2 | Bile Canalicular Membrane | Intracellular compartments | Conjugated hyperbilirubinemia | |
| BSEP | Bile Canalicular Membrane | Dissociated from membrane | Impaired bile salt excretion | |
| MDR1 | Bile Canalicular Membrane | Dissociated from membrane | Impaired substrate excretion | |
| Actin Filaments | Organized at BCM | Disorganized | Loss of canalicular structure |
This compound in Inflammatory and Immune Response Models
This compound, a key member of the Ezrin-Radixin-Moesin (ERM) family of proteins, plays a critical role in linking the actin cytoskeleton to the plasma membrane. This function is fundamental in various cellular processes, including the regulation of immune and inflammatory responses. In disease models, this compound has been shown to be intricately involved in leukocyte trafficking, adhesion, and the modulation of inflammatory cytokine signaling.
The migration of leukocytes from the bloodstream to tissues is a crucial step in the inflammatory response. This process, known as leukocyte trafficking, is a highly regulated cascade of adhesion and signaling events. This compound is a key player in this cascade, contributing to the structural and functional organization of the leukocyte cell surface.
This compound is involved in the localization and function of several adhesion molecules that are essential for leukocyte trafficking. It directly binds to the cytoplasmic tails of various membrane proteins, including L-selectin, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), and intercellular adhesion molecules (ICAMs) 1, 2, and 3. mdpi.com This interaction is crucial for the proper presentation and function of these adhesion molecules on the surface of leukocytes, particularly on microvilli, which are the first points of contact with the endothelial lining of blood vessels.
The initial tethering and subsequent rolling of leukocytes along the vascular endothelium are mediated by selectins and their ligands. nih.gov Studies have demonstrated that the ERM-binding sequence of PSGL-1 is critical for efficient leukocyte capture and for stabilizing cell rolling on selectins. nih.gov By linking these adhesion molecules to the underlying actin cytoskeleton, this compound provides the necessary mechanical stability for these interactions to occur under the shear stress of blood flow.
Furthermore, this compound's role in regulating the activity of the Rho GTPase, Rac1, is integral to cell migration and adhesion. nih.gov this compound depletion has been shown to affect cell migration by modulating Rac1-mediated epithelial polarity and the formation of adherens junctions. proteopedia.org In the context of leukocytes, the dynamic regulation of the actin cytoskeleton, influenced by this compound and its downstream effectors, is essential for the cells to change shape, adhere firmly to the endothelium, and transmigrate into the surrounding tissue.
Table 1: this compound's Role in Leukocyte Adhesion Molecules
| Adhesion Molecule | This compound's Function | Key Research Findings |
| L-selectin | Anchoring to the actin cytoskeleton, localization to microvilli. | The cytoplasmic domain of L-selectin binds to ERM proteins, which is important for its distribution on leukocyte microvilli and for tethering to the endothelium. nih.gov |
| PSGL-1 | Linking to the actin cytoskeleton, supporting leukocyte capture and rolling. | The ERM-binding sequence of PSGL-1 is essential for efficient leukocyte tethering and rolling on selectins. nih.gov |
| ICAM-1, -2, -3 | Direct binding to the cytoplasmic tails, regulating cell-cell interactions. | This compound can directly bind to the cytoplasmic tails of ICAMs, thereby regulating cell shape and migration. mdpi.com |
Beyond its structural role in cell adhesion, this compound is also implicated in the signaling pathways that lead to the production of inflammatory cytokines. Cytokines are small proteins that are crucial for controlling the growth and activity of other immune system cells and blood cells. In inflammatory conditions, the production of pro-inflammatory cytokines is tightly regulated.
This compound may be involved in the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines through the nuclear factor-kappa B (NF-κB) pathway. nih.gov It is thought to facilitate the recruitment of interleukin-1 receptor-associated kinases (IRAKs) and myeloid differentiation primary response 88 (MYD88) to the receptor complex. nih.gov This recruitment is a critical step in the activation of the NF-κB signaling cascade, which ultimately leads to the transcription of genes encoding inflammatory cytokines. nih.gov
Dysregulation of the ezrin/radixin/moesin-RAGE (receptor for advanced glycation end products) complex has been suggested as an important step in the rearrangement of the actin cytoskeleton during pro-inflammatory cytokine-induced epithelial-mesenchymal transition of human alveolar epithelial cells. nih.gov Furthermore, increased phosphorylation of ERM proteins, including this compound, may contribute to the proliferation of rheumatoid fibroblast-like synoviocytes, which are key players in the pathogenesis of rheumatoid arthritis. nih.gov In human pulmonary microvascular endothelial cells, ERM proteins are phosphorylated in response to tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine, and modulate the increase in permeability.
This compound in Other Biological System Models (e.g., Bone Remodeling, Cardiovascular System)
The functional significance of this compound extends beyond the immune system, with emerging evidence pointing to its involvement in the pathophysiology of other biological systems, including bone remodeling and the cardiovascular system.
In the context of bone remodeling , a complex process involving the coordinated action of bone-resorbing osteoclasts and bone-forming osteoblasts, the role of this compound is beginning to be explored. While much of the research has focused on the broader ERM family or specifically on moesin in osteoclast function, some studies have indicated the presence and potential role of this compound in bone cells. nih.gov Immunohistochemical studies in mouse tibiae have shown that osteoblasts exhibit immunoreactivity to this compound on the cytoplasmic side of their plasma membrane, particularly at sites of cell-cell contact. oup.com This suggests a potential role for this compound in mediating osteoblast adhesion and communication, which are critical for bone formation. However, osteocytes, the terminally differentiated osteoblasts embedded in the bone matrix, show scarce immunoreactivity for the ERM family. oup.com The precise mechanistic role of this compound in osteoblast differentiation and function, and consequently in bone formation, remains an area for further investigation.
In the cardiovascular system , this compound has been implicated in the regulation of endothelial barrier function and in the cellular responses observed in heart disease. In endothelial cells, which form the inner lining of blood vessels, ERM proteins play differential roles in modulating permeability. researchgate.net Studies using siRNA to deplete specific ERM proteins have shown that while moesin depletion attenuates the thrombin-induced increase in endothelial permeability, this compound depletion has the opposite effect, suggesting that this compound plays a role in maintaining endothelial barrier integrity. researchgate.net
In the context of heart disease, particularly dilated cardiomyopathy, changes in the localization of this compound have been observed in remodeling cardiomyocytes. nih.gov In healthy adult cardiomyocytes, this compound is typically localized to the intercalated discs, the specialized junctions that connect adjacent heart muscle cells. nih.gov However, in patients with dilated cardiomyopathy, this compound staining reveals a relocalization and remodeling of this area, which is indicative of the cellular changes that occur during heart failure. nih.gov The expression of this compound is also noted to reflect cardiomyocyte remodeling in in vitro models. researchgate.net These findings suggest that this compound is involved in the structural and functional adaptations of cardiomyocytes in response to pathological stress.
Table 2: this compound's Role in Bone and Cardiovascular System Models
| Biological System | Cell Type | This compound's Implicated Role | Key Research Findings |
| Bone Remodeling | Osteoblasts | Cell-cell adhesion and communication. | This compound immunoreactivity is observed at the plasma membrane of osteoblasts where they are in contact with each other. oup.com |
| Cardiovascular System | Endothelial Cells | Maintenance of endothelial barrier function. | Depletion of this compound has been shown to have opposing effects to moesin depletion, suggesting a role in preserving the endothelial barrier. researchgate.net |
| Cardiovascular System | Cardiomyocytes | Structural integrity and remodeling in disease. | This compound is localized to intercalated discs and its distribution is altered in dilated cardiomyopathy, reflecting cellular remodeling. nih.gov |
Methodological Approaches for Investigating Radixin Biology
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are fundamental to understanding the function of the radixin (RDX) gene and its protein product. These methods allow for precise manipulation and quantitative analysis of this compound expression.
The CRISPR/Cas9 system has emerged as a powerful tool for genome editing, enabling precise modifications of the RDX gene. This technology can be used to introduce frameshift insertions or deletions (indels) through non-homologous end joining, effectively knocking out the gene. biorxiv.org Alternatively, precise genomic alterations can be made via homology-directed repair. biorxiv.orgbmbreports.org This allows researchers to study the loss-of-function phenotypes of this compound in various cell and animal models. For instance, CRISPR/Cas9 has been used to create mutations in the monkey DMD gene to model Duchenne Muscular Dystrophy, demonstrating its utility in creating disease models for genes like RDX. insights.bio The efficiency of CRISPR/Cas9-mediated gene disruption can be enhanced by the co-expression of proteins like RAD51, which is involved in DNA double-strand break repair. bmbreports.orgnih.gov This approach facilitates the creation of cell lines or animal models with specific modifications to the RDX gene, providing valuable insights into its role in physiological and pathological processes.
RNA interference (RNAi) is a widely used technique to achieve post-transcriptional gene silencing of this compound. This is accomplished using either small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), both of which lead to the degradation of this compound mRNA. nih.govfrontiersin.org
siRNA: These are synthetic, double-stranded RNA molecules that are transiently introduced into cells. nih.gov They are effective for rapid and temporary knockdown of gene expression, with effects typically lasting for a few days. sitoolsbiotech.com The level of knockdown can be controlled by varying the amount of siRNA introduced. sitoolsbiotech.com
shRNA: These are RNA sequences that form a hairpin structure and are typically delivered into cells using viral vectors. sitoolsbiotech.comresearchgate.net This method allows for stable, long-term knockdown of this compound expression as the shRNA can be integrated into the host genome. sitoolsbiotech.com
Studies have successfully used lentivirus-mediated shRNA to suppress this compound expression in pancreatic cancer cells, leading to inhibited cell proliferation, survival, and invasion. nih.gov This demonstrates the utility of RNAi in investigating the functional consequences of reduced this compound levels.
| Feature | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) |
|---|---|---|
| Mechanism | Synthetic double-stranded RNA that directly enters the RNAi pathway. nih.gov | RNA sequence forming a hairpin, processed by the cell into siRNA. researchgate.net |
| Delivery | Transfection (e.g., liposomes, electroporation). sitoolsbiotech.com | Viral vectors (e.g., lentivirus, adenovirus). sitoolsbiotech.com |
| Duration of Effect | Transient (typically 3-7 days). sitoolsbiotech.com | Stable and long-term (can be permanent). sitoolsbiotech.com |
| Applications | Rapid screening, transient gene silencing. sitoolsbiotech.com | Generation of stable knockdown cell lines, in vivo studies. sitoolsbiotech.comnih.gov |
To understand the specific functions of different domains of the this compound protein, researchers utilize gene overexpression and site-directed mutagenesis. Overexpression involves introducing a vector containing the RDX gene into cells to produce higher-than-normal levels of the this compound protein.
Site-directed mutagenesis allows for the introduction of specific amino acid substitutions within the this compound protein. nih.govelifesciences.org This is a powerful technique to:
Investigate the importance of specific amino acid residues for this compound's function, such as its ability to bind to other proteins or to the plasma membrane.
Analyze the function of specific domains, for example, by creating mutations in the FERM domain or the C-terminal actin-binding domain.
Mimic post-translational modifications, such as phosphorylation, to study their effect on this compound activity.
By expressing these modified versions of this compound in cells, scientists can observe the resulting functional changes and gain a deeper understanding of the protein's mechanism of action. nih.gov
To quantify the levels of this compound mRNA and protein, researchers commonly use reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Western blotting.
RT-qPCR: This technique is used to measure the amount of this compound mRNA in a sample. nih.gov It involves reverse transcribing the mRNA into complementary DNA (cDNA), which is then amplified and quantified in real-time. nih.gov This method is highly sensitive and allows for the detection of even small changes in gene expression. nih.gov To ensure accuracy, data is often normalized to the expression of stably expressed reference genes. semanticscholar.org
Western Blot: This immunological technique is used to detect and quantify the amount of this compound protein in a cell or tissue lysate. The proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to this compound. The amount of protein is then quantified, often by densitometry.
These quantitative techniques are essential for validating the results of gene editing or knockdown experiments and for studying the regulation of this compound expression under different physiological or pathological conditions. researchgate.netresearchgate.net
Cell Biological and Advanced Imaging Techniques
To visualize the behavior of this compound within the complex environment of a living cell, a range of cell biological and advanced imaging techniques are employed.
Immunofluorescence and live-cell imaging are indispensable tools for studying the subcellular localization and dynamic behavior of this compound.
Fluorescence Recovery After Photobleaching (FRAP) for Protein Mobility Studies
Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy-based technique used to study the dynamics and mobility of fluorescently labeled molecules within living cells. illinois.edufluorofinder.com This method provides quantitative insights into the diffusion, transport, and binding interactions of proteins like this compound in their native cellular environment. nih.govplos.org
The principle of FRAP involves fluorescently tagging the protein of interest, often by creating a fusion protein with a fluorescent tag such as Green Fluorescent Protein (GFP). illinois.edu The experimental procedure consists of three main steps:
Pre-bleach Imaging: A low-intensity laser is used to capture baseline fluorescence images of the region of interest within the cell where the fluorescently tagged this compound is located. fluorofinder.com
Photobleaching: A high-intensity laser beam is focused on a small, defined area to irreversibly photobleach the fluorescent molecules, rendering them non-fluorescent. fluorofinder.com
Post-bleach Imaging: The recovery of fluorescence in the bleached region is monitored over time using low-intensity laser illumination. This recovery is due to the movement of unbleached fluorescent this compound molecules from the surrounding areas into the bleached zone. illinois.edufluorofinder.com
By analyzing the rate and extent of fluorescence recovery, researchers can determine several key parameters regarding this compound's mobility. The rate of recovery provides information about the diffusion coefficient of the protein, while the extent of recovery indicates the mobile fraction of the protein population. researchgate.net An incomplete recovery of fluorescence suggests that a portion of the this compound molecules is immobile, likely due to stable binding to other cellular structures such as the plasma membrane or the actin cytoskeleton. researchgate.net
While specific FRAP studies focusing exclusively on this compound are not extensively detailed in the provided search results, the technique is widely applied to study the dynamics of membrane-associated and cytoskeletal proteins, to which the ERM family belongs. nih.govnih.gov Such studies on related proteins reveal that their mobility can be significantly influenced by their activation state and their interactions with binding partners. illinois.edu Therefore, FRAP represents a valuable tool to investigate how the mobility of this compound is altered upon its activation and subsequent binding to membrane proteins or the actin cytoskeleton.
Table 1: Key Parameters Obtained from FRAP Experiments
| Parameter | Description | Insights into this compound Biology |
| Diffusion Coefficient (D) | A measure of the speed at which molecules move through a particular environment. | Can reveal how freely this compound moves in the cytoplasm versus when it is associated with the plasma membrane. |
| Mobile Fraction (Mf) | The percentage of the fluorescently labeled protein population that is free to move and contribute to fluorescence recovery. | Helps to quantify the proportion of this compound that is actively engaged in stable complexes with other proteins or cellular structures. |
| Immobile Fraction (If) | The percentage of the fluorescently labeled protein population that does not move into the bleached area during the course of the experiment. | Indicates the fraction of this compound that is stably anchored, for instance, in linking the cytoskeleton to the cell membrane. |
| Recovery Half-time (t½) | The time it takes for the fluorescence in the bleached region to reach half of its final recovery intensity. | Provides a comparative measure of the protein's mobility under different cellular conditions or in different cellular compartments. |
Förster Resonance Energy Transfer (FRET) for Protein Activation and Interactions
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorescent molecules, a donor and an acceptor, that are in close proximity (typically within 1-10 nanometers). youtube.com This distance-dependent phenomenon makes FRET an exceptional tool for studying molecular interactions, such as protein-protein binding and conformational changes, in living cells with high spatial and temporal resolution. youtube.comyoutube.com
The application of FRET to study this compound can provide critical insights into its activation mechanism and its dynamic interactions with various binding partners. The general principle involves labeling two molecules of interest with a FRET pair of fluorophores. youtube.com For instance, to study the intramolecular conformational change of this compound from a dormant to an active state, one could label the N-terminal and C-terminal domains of this compound with a donor and an acceptor fluorophore, respectively. In the inactive, closed conformation, the two domains are in close proximity, leading to a high FRET signal. Upon activation, the molecule unfolds, increasing the distance between the N- and C-termini, which would result in a decrease in the FRET signal.
Similarly, to investigate the interaction between this compound and a binding partner, this compound would be labeled with a donor fluorophore and the interacting protein with an acceptor fluorophore. A FRET signal would only be observed when the two proteins are in close enough proximity to interact. youtube.com
Key aspects of FRET microscopy include:
Choice of FRET Pair: The emission spectrum of the donor fluorophore must overlap with the excitation spectrum of the acceptor fluorophore. nih.gov Commonly used pairs include Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP). nih.gov
Measurement Techniques: FRET can be measured in several ways, including sensitized emission, where the emission of the acceptor is measured upon excitation of the donor, and acceptor photobleaching, where the increase in donor fluorescence is measured after photobleaching the acceptor. nih.govnih.gov
Quantitative Analysis: The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, allowing for precise measurements of molecular proximity. nih.gov
Although specific studies employing FRET to investigate this compound activation and interactions were not detailed in the provided search results, the technique has been widely used to study similar processes for other proteins, demonstrating its potential for elucidating the spatiotemporal regulation of this compound function in living cells. nih.govmdpi.com
Electron Microscopy (TEM, SEM, Cryo-EM) for Ultrastructural Analysis
Electron microscopy (EM) techniques provide unparalleled resolution for visualizing the ultrastructure of cells and macromolecules. Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Cryo-Electron Microscopy (Cryo-EM) have been instrumental in understanding the localization and conformational states of proteins like this compound.
Transmission Electron Microscopy (TEM) allows for the visualization of the internal structures of cells at high resolution. In the context of this compound, TEM can be used to observe the localization of the protein within specific cellular compartments, such as microvilli and cell-cell junctions, often in conjunction with immunogold labeling. For instance, TEM has been used to visualize the structure of intestinal microvilli, where ERM proteins are known to be localized. nih.gov
Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of cells and tissues. While not typically used for visualizing intracellular proteins directly, SEM can reveal changes in cell morphology, such as the formation of microvilli and membrane ruffles, which are regulated by ERM proteins like this compound.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structure of proteins and protein complexes in their near-native state. This technique involves flash-freezing purified proteins or cellular sections, preserving their structure without the need for fixation or staining.
A significant application of electron microscopy in studying this compound has been the direct visualization of its conformational changes. One study utilized low-angle rotary-shadowing electron microscopy to examine the structural conversion of this compound between its inactive (closed) and active (open) forms. nih.govresearchgate.net The findings of this study are summarized in the table below.
Table 2: Conformational States of this compound Visualized by Electron Microscopy
| This compound Variant | Observed Conformation | Description of Structure | Inferred Activity State |
| Wild-type and T564A (non-phosphorylated-type) | Globular, closed form | Approximately 8-14 nm in diameter with some surface striations. | Inactive |
| T564E (phosphorylated-type) | Elongated, open form | Two globular structures (approx. 8 nm and 5 nm) connected by a filamentous structure (approx. 20-25 nm long). | Active |
These direct visual observations provided crucial evidence for the model of this compound activation, where phosphorylation of a key threonine residue induces a dramatic conformational change, exposing the binding sites for the plasma membrane and the actin cytoskeleton. nih.govresearchgate.net
Biochemical and Biophysical Techniques for this compound Analysis
In addition to microscopy-based approaches, a variety of biochemical and biophysical techniques are essential for a comprehensive understanding of this compound's function. These methods allow for the identification of interacting partners, the in vitro characterization of the protein, and the quantitative analysis of its binding kinetics.
Co-immunoprecipitation and Affinity Purification for Protein-Protein Interaction Mapping
Co-immunoprecipitation (Co-IP) is a widely used and robust technique for identifying and validating protein-protein interactions in vivo. nih.govnih.gov The principle of Co-IP involves using an antibody that specifically targets a "bait" protein (in this case, this compound) to pull it out of a cell lysate. Any proteins that are bound to the bait protein in a complex will also be pulled down. springernature.com These co-precipitated proteins can then be identified by techniques such as Western blotting or mass spectrometry. nih.gov
Co-IP has been successfully employed to map the interaction network of this compound. For example, studies have used this method to demonstrate the interaction of this compound with membrane proteins such as Programmed Death-Ligand 1 (PD-L1) and CD47 in cancer cells. researchgate.netresearchgate.net These findings are crucial for understanding the role of this compound in regulating the cell surface localization and function of these proteins. researchgate.net
The general workflow for a Co-IP experiment to identify this compound interactors includes:
Cell Lysis: Cells expressing this compound are lysed under non-denaturing conditions to preserve protein complexes.
Immunoprecipitation: An antibody specific to this compound is added to the cell lysate and incubated to allow the formation of antibody-antigen complexes.
Complex Capture: Protein A/G beads are added to the lysate to bind to the antibody-radixin complexes, thereby immobilizing them.
Washing: The beads are washed several times to remove non-specifically bound proteins.
Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for a broader, unbiased identification of novel interactors.
Table 3: Examples of this compound Interacting Proteins Identified by Co-immunoprecipitation
| Interacting Protein | Cell Type/Context | Functional Implication |
| Programmed Death-Ligand 1 (PD-L1) | Human pancreatic ductal adenocarcinoma cells, colon adenocarcinoma cells | This compound is involved in the cell surface localization of PD-L1. researchgate.net |
| CD47 | Pancreatic ductal adenocarcinoma cells | This compound regulates the cellular membrane localization of CD47. |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Liver cells | This compound interacts with and regulates the function of this transporter protein. |
Recombinant this compound Protein Expression and Purification for In Vitro Studies
The production of recombinant this compound protein is a prerequisite for a wide range of in vitro studies, including structural analysis, binding assays, and enzymatic assays. sinobiological.com Recombinant protein expression involves introducing the gene encoding this compound into a host organism, which then produces the protein in large quantities. bosterbio.comabeomics.com
Commonly used expression systems for recombinant proteins include:
Bacterial Systems (e.g., E. coli): This is a cost-effective and widely used system for producing large amounts of protein. Recombinant this compound has been expressed in bacteria for use in in vitro phosphorylation assays. However, bacterial systems lack the machinery for many post-translational modifications found in eukaryotes.
Yeast Systems (e.g., Pichia pastoris): Yeast can perform some post-translational modifications and are capable of producing high yields of secreted proteins. bosterbio.com
Insect Cell Systems (e.g., baculovirus expression system): These systems are well-suited for producing complex eukaryotic proteins with proper folding and post-translational modifications. abeomics.com
Mammalian Cell Systems (e.g., HEK293, CHO cells): These systems provide the most authentic environment for the expression of mammalian proteins, ensuring proper folding, modification, and assembly.
The recombinant this compound protein is often expressed with an affinity tag (e.g., a polyhistidine-tag or a GST-tag) to facilitate its purification from the host cell lysate using affinity chromatography. sinobiological.com The purified recombinant this compound can then be used in a variety of in vitro applications to study its biochemical and biophysical properties in a controlled environment, free from the complexities of the cellular milieu.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. nih.govnih.gov It is a powerful tool for quantitatively analyzing the binding kinetics and affinity of protein-protein interactions. nih.govspringernature.com
In a typical SPR experiment to study the interaction of this compound with a binding partner, the following steps are involved:
Immobilization: One of the interacting molecules, referred to as the ligand (e.g., purified recombinant this compound), is immobilized on the surface of a sensor chip. bioradiations.com
Injection: The other molecule, known as the analyte (e.g., a potential binding partner), is flowed over the sensor surface in a solution. bioradiations.com
Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram. youtube.com
Analysis: The sensorgram provides data on the association and dissociation phases of the interaction. By fitting this data to various binding models, key kinetic parameters can be determined. bioradiations.com
Table 4: Kinetic Parameters Determined by Surface Plasmon Resonance
| Parameter | Symbol | Description |
| Association Rate Constant | ka | The rate at which the analyte binds to the immobilized ligand to form a complex. |
| Dissociation Rate Constant | kd | The rate at which the complex breaks apart into the analyte and ligand. |
| Equilibrium Dissociation Constant | KD | A measure of the binding affinity, calculated as the ratio of kd to ka. A lower KD value indicates a higher binding affinity. |
While specific SPR studies detailing the binding kinetics of this compound were not found in the provided search results, this technique is highly applicable for such investigations. For example, SPR could be used to precisely measure the binding affinity of this compound for its various membrane-associated partners or for F-actin, and to determine how these interactions are affected by factors such as phosphorylation or the presence of phosphoinositides. molecular-interactions.sinih.gov
X-ray Crystallography for High-Resolution Structure Determination
X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic and molecular structure of crystalline solids. nih.gov This method has been instrumental in determining the structures of numerous biological macromolecules, including proteins like this compound, providing insights into their function and interaction with other molecules. nih.govnih.gov The process involves crystallizing the protein of interest and then exposing the crystal to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure can be built and refined. nih.gov
The crystal structure of the this compound FERM (Four-point-one, Ezrin, this compound, Moesin) domain, which is responsible for binding to the plasma membrane, has been successfully determined. nih.govnih.gov This structural analysis revealed that the FERM domain consists of three subdomains (A, B, and C) that fold into a compact, globular shape. nih.gov These subdomains create specific grooves and clefts that are crucial for this compound's interactions with its binding partners. nih.gov
Notably, the crystal structure of the this compound FERM domain in complex with inositol-(1,4,5)-trisphosphate (IP3), the headgroup of phosphatidylinositol 4,5-bisphosphate (PIP2), has also been elucidated. nih.govnih.gov This has provided a structural basis for understanding how this compound is targeted to the plasma membrane and how its activity is unmasked. nih.govnih.gov The binding of IP3 occurs at a basic cleft between subdomains A and C, leading to conformational changes that are thought to activate the this compound protein. nih.gov
Furthermore, crystallographic studies have characterized the this compound FERM domain in complex with the cytoplasmic tails of various adhesion molecules, including CD43, PSGL-1, and NEP (neutral endopeptidase 24.11). nih.govmdpi.com These studies have revealed how this compound recognizes and binds to these membrane proteins, providing a molecular understanding of its role as a linker between the plasma membrane and the actin cytoskeleton. nih.govmdpi.com For instance, the complex with the NEP cytoplasmic peptide showed that the peptide binds to a shallow groove on subdomain C of the FERM domain. nih.gov
Table 1: Key Crystallographic Structures of the this compound FERM Domain
| PDB ID | Description | Resolution (Å) |
| 2YVC | Crystal structure of the this compound FERM domain complexed with the NEP cytoplasmic tail | 3.20 |
| Not Specified | This compound FERM domain bound to CD43 cytoplasmic peptide | 2.9 |
| Not Specified | This compound FERM domain bound to PSGL-1 cytoplasmic peptide | 2.8 |
| Not Specified | This compound FERM domain | 2.8 |
| Not Specified | This compound FERM domain in complex with Inositol-(1,4,5)-trisphosphate (IP3) | Not Specified |
In Vitro and In Vivo Model Systems for this compound Research
Genetically Engineered Mouse Models (Knockout/Transgenic) for Systemic and Tissue-Specific Studies
Genetically engineered mouse models, particularly knockout and transgenic models, have been instrumental in understanding the systemic and tissue-specific functions of this compound in a living organism. This compound-deficient (knockout) mice have been generated to investigate the physiological roles of this protein. nih.govfrontiersin.org
A prominent phenotype observed in this compound knockout mice is deafness, which is associated with the progressive degeneration of cochlear stereocilia. frontiersin.org This finding underscores the critical role of this compound in maintaining the structural integrity of the hair cells in the inner ear, which are essential for hearing. altogenlabs.com In contrast, monoallelic loss of this compound in heterozygous mice leads to an enhanced startle reflex in response to acoustic stimulation, suggesting a complex, dose-dependent role for this compound in auditory processing. frontiersin.org
In the liver, this compound is the predominant ERM protein in hepatocytes and is concentrated at the microvilli of bile canalicular membranes. altogenlabs.com this compound knockout mice exhibit hyperbilirubinemia, a condition characterized by high levels of bilirubin (B190676) in the blood, which is thought to result from the mislocalization of the multidrug resistance protein 2 (MRP2) and impaired secretion of conjugated bilirubin into the bile. altogenlabs.com
Furthermore, studies using transgenic mice have provided insights into the role of this compound in the nervous system. For instance, in cultured neurons derived from LRRK2 G2019S transgenic mice, a model for Parkinson's disease, there is an increased number of active ERM-positive filopodia, which correlates with retarded neurite outgrowth. researchgate.net This suggests that this compound and other ERM proteins are involved in neuronal morphology and development. researchgate.net
Zebrafish and Other Vertebrate Models for Developmental and Disease Research
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying developmental processes and human diseases due to its rapid external development, optical transparency, and genetic tractability. nih.govmdpi.com While extensive research has utilized zebrafish to model various diseases and developmental pathways, specific studies focusing on the role of this compound in this model organism are limited in the provided search results.
However, research on the broader ERM protein family in zebrafish provides some context for the potential functions of this compound. For example, studies have shown that moesin (B1176500), another member of the ERM family, plays a role in promoting lumen formation in zebrafish intersegmental vessels, highlighting the importance of ERM proteins in vascular morphogenesis. nih.gov Given the high degree of conservation and overlapping functions among ERM proteins, it is plausible that this compound may also have important roles in zebrafish development. wikipedia.org
The zebrafish model offers significant potential for future investigations into this compound biology. The ability to perform large-scale genetic screens and live imaging of developmental processes could provide valuable insights into the in vivo functions of this compound in a vertebrate system. nih.govmdpi.com Future research could involve generating this compound knockout or fluorescently tagged transgenic zebrafish lines to explore its role in processes such as epithelial tissue formation, neuronal development, and organogenesis.
Organoid and Patient-Derived Xenograft (PDX) Models for Disease Pathogenesis
Organoid and patient-derived xenograft (PDX) models are advanced preclinical models that more faithfully recapitulate the complexity and heterogeneity of human diseases, particularly cancer, compared to traditional cell lines. nih.govnih.govnih.gov Organoids are three-dimensional, self-organizing structures grown from stem cells that mimic the architecture and function of an organ. nih.gov PDX models are created by implanting a patient's tumor tissue directly into an immunodeficient mouse, thereby preserving the original tumor microenvironment and genetic characteristics. nih.govnih.gov
While the search results highlight the increasing use and value of organoid and PDX models in cancer research, there is a lack of specific studies that have utilized these models to investigate the role of this compound. However, given the established involvement of ERM proteins, including this compound, in cancer progression, these models represent a significant opportunity for future research. nih.govmdpi.com
The role of this compound in promoting cancer cell invasion and metastasis, as demonstrated in 2D cell culture models, could be further investigated in organoid and PDX models. nih.govsciencepublishinggroup.com These models would allow for the study of this compound's function in a more physiologically relevant context, including its interactions with the tumor microenvironment. researchgate.net For example, patient-derived tumor organoids could be used for high-throughput screening of drugs that target this compound or its downstream signaling pathways in a personalized medicine approach. nih.gov Similarly, PDX models could be employed to evaluate the efficacy of such drugs in an in vivo setting that closely mimics the patient's tumor. nih.gov
Emerging Concepts and Future Directions in Radixin Research
Systems Biology Approaches for Comprehensive Radixin Network Analysis
Systems biology offers a powerful framework for understanding the complex interaction networks in which this compound participates. By integrating large-scale datasets, researchers can move beyond the study of individual protein-protein interactions to a more holistic view of this compound's role in cellular processes.
A key aspect of this approach is the comprehensive analysis of the this compound interactome. Proteomic techniques, such as quantitative mass spectrometry, have been employed to identify proteins that associate with different conformational states of ERM proteins, including this compound. nih.govnih.gov These studies have begun to reveal a dynamic network of binding partners that regulate and are regulated by this compound's activity.
Network analysis in systems biology allows for the identification of key nodes, motifs, and modules within the this compound interaction network. researchgate.netsemanticscholar.org This can help to predict how perturbations in this compound expression or function might affect broader cellular pathways. For instance, by mapping the connections between this compound and signaling molecules, cytoskeletal components, and membrane proteins, it is possible to model the flow of information through this compound-centric pathways. nih.gov Such models can provide insights into the mechanisms by which this compound contributes to processes like cell migration, adhesion, and signal transduction. mdpi.com
Future directions in this area will likely involve the integration of multiple omics datasets to create more comprehensive and predictive models of this compound networks.
Table 1: Selected this compound-Interacting Proteins Identified Through Proteomic and Other Approaches
| Interacting Protein | Function | Cellular Process |
|---|---|---|
| CD44 | Cell surface adhesion receptor | Cell-cell and cell-matrix interactions, cell migration |
| P-glycoprotein (P-gp) | ATP-dependent efflux pump | Multidrug resistance, transport across blood-brain barrier researchgate.net |
| Breast Cancer Resistance Protein (BCRP) | ATP-binding cassette (ABC) transporter | Drug efflux, transport across blood-brain barrier researchgate.net |
| Glucose Transporter 1 (GLUT1) | Facilitative glucose transporter | Glucose uptake, transport across blood-brain barrier researchgate.net |
| GABAA Receptor α5 subunit | Neurotransmitter receptor subunit | Tonic inhibition in the hippocampus, short-term memory researchgate.net |
Identification of Novel this compound-Modulating Compounds and Pathways
The identification of small molecules and biological pathways that modulate this compound function is a critical area of research with significant therapeutic potential. Given this compound's involvement in diseases such as cancer and neurodegenerative disorders, finding ways to specifically target its activity is a major goal. nih.govnih.gov
Current strategies for identifying this compound-modulating compounds often involve high-throughput screening of chemical libraries. These screens can be designed to detect compounds that either inhibit or activate this compound's function, for example, by preventing its phosphorylation or by disrupting its interaction with binding partners. The development of specific inhibitors for kinases that phosphorylate this compound, such as Rho kinase and protein kinase C, represents one approach to indirectly modulate its activity. jst.go.jp
Furthermore, understanding the upstream and downstream signaling pathways that regulate this compound is crucial for identifying new therapeutic targets. For example, pathways involving Rho GTPases are known to be important for this compound activation. jst.go.jp Targeting these pathways could provide an alternative means of controlling this compound function. Research is also focused on disrupting the interaction between this compound and specific binding partners, which could offer a more targeted therapeutic approach with potentially fewer side effects.
Table 2: Potential this compound-Modulating Compounds and Their Targeted Pathways
| Compound/Strategy | Targeted Pathway/Mechanism | Potential Therapeutic Application |
|---|---|---|
| Rho kinase inhibitors | Inhibition of this compound phosphorylation | Cancer, glaucoma |
| Protein Kinase C (PKC) inhibitors | Inhibition of this compound phosphorylation | Cancer, inflammatory diseases |
| Compounds disrupting this compound-CD44 interaction | Inhibition of cell adhesion and migration | Cancer metastasis nih.gov |
Unexplored Physiological Roles and Context-Dependent Functions of this compound
While much is known about this compound's role as a linker between the plasma membrane and the actin cytoskeleton, many of its physiological functions remain to be fully elucidated. iosrjournals.org Future research will likely uncover novel roles for this compound in a variety of cellular and organismal contexts.
One area of active investigation is the context-dependent function of this compound. The specific role of this compound can vary significantly depending on the cell type, tissue, and developmental stage. For example, in the liver, where it is highly expressed, this compound is involved in maintaining the structural integrity of hepatocytes. jst.go.jpiosrjournals.org In the nervous system, it plays a role in neurite formation, neuronal polarity, and the function of the blood-brain barrier. researchgate.netnih.gov Recent studies have also implicated this compound in the regulation of auditory sensory transduction in the inner ear. frontiersin.org
Unexplored areas of this compound biology may include its involvement in processes such as autophagy, cellular metabolism, and the regulation of organelle dynamics. The development of more sophisticated research tools, including conditional knockout mouse models and advanced imaging techniques, will be essential for dissecting these context-dependent functions.
Elucidating Specificity and Redundancy Among ERM Proteins in Different Cell Types
A key challenge in ERM protein research is understanding the specific and redundant functions of its three members: ezrin, this compound, and moesin (B1176500). nih.gov These proteins share a high degree of sequence homology, yet they exhibit distinct tissue-specific expression patterns and can have non-overlapping functions. jst.go.jpnih.gov
Ezrin is predominantly found in epithelial cells, moesin in endothelial and hematopoietic cells, and this compound is highly expressed in the liver. jst.go.jpiosrjournals.org However, many cell types express more than one ERM protein, raising questions about their functional redundancy. jst.go.jp Genetic studies in model organisms have provided some insights into this issue. For example, knockout mouse studies have revealed both overlapping and unique phenotypes for each ERM protein. nih.gov
Recent research suggests that the specific functions of ERM proteins may be determined by their unique binding partners and their differential regulation by upstream signaling pathways in different cellular contexts. nih.gov For instance, in maintaining the functions of transporters at the human blood-brain barrier, ezrin, this compound, and moesin have been shown to have distinct roles. nih.gov this compound knockdown, for example, uniquely affected the membrane expression of P-gp, in addition to BCRP and GLUT1 which were also affected by ezrin or moesin knockdown. nih.gov
Future studies will need to employ sophisticated techniques, such as cell-type-specific knockouts and quantitative proteomics, to systematically dissect the individual and combined roles of ERM proteins.
Table 3: Comparison of ERM Protein Characteristics
| Feature | Ezrin | This compound | Moesin |
|---|---|---|---|
| Primary Tissue Expression | Epithelial cells (e.g., intestine, kidney) jst.go.jpiosrjournals.org | Liver, Schwann cells nih.govjst.go.jpiosrjournals.org | Endothelial cells, lymphocytes jst.go.jpiosrjournals.org |
| Apparent Molecular Mass | 82 kDa jst.go.jp | 80 kDa jst.go.jp | 75 kDa jst.go.jp |
| Key Functions | Villus morphogenesis, regulation of ion transporters jst.go.jp | Maintenance of hepatocyte structure, hearing, blood-brain barrier function researchgate.netmdpi.com | Regulation of endothelial barrier function, immune cell trafficking jst.go.jp |
Therapeutic Targeting Strategies Based on this compound Pathways (mechanistic focus)
The involvement of this compound in various pathological processes, particularly cancer and neurodegenerative diseases, makes it an attractive target for therapeutic intervention. researchgate.netnih.gov Therapeutic strategies based on this compound pathways are being explored with a focus on understanding the underlying mechanisms of action.
One major strategy involves the inhibition of this compound activation. This can be achieved by targeting the kinases that phosphorylate this compound, such as Rho-associated kinase (ROCK) and protein kinase C (PKC). jst.go.jp By preventing the phosphorylation of a key threonine residue in the C-terminal domain of this compound, the protein can be locked in its inactive, dormant conformation. jst.go.jp This approach is being investigated for its potential to inhibit cancer cell migration and invasion. nih.gov
Another mechanistic approach is to disrupt the interaction of activated this compound with its specific binding partners. nih.gov This could involve the development of small molecules or peptides that competitively inhibit the binding of this compound to proteins like CD44, which are involved in cell adhesion and signaling. nih.gov Such a strategy could offer greater specificity and potentially fewer side effects than targeting upstream kinases.
Furthermore, modulating this compound function could be beneficial in the context of drug delivery to the central nervous system. This compound is involved in maintaining the integrity of the blood-brain barrier and regulating the function of drug efflux pumps like P-glycoprotein. researchgate.netnih.gov Temporarily modulating this compound activity could potentially enhance the delivery of therapeutic agents to the brain.
Advanced Computational Modeling and Simulations of this compound Dynamics
Computational modeling and molecular dynamics (MD) simulations are becoming increasingly important tools for understanding the complex structural dynamics of this compound. researchcorridor.orgdiva-portal.org These approaches provide insights into the molecular mechanisms of this compound activation and its interactions with binding partners at an atomic level of detail, which can be difficult to obtain through experimental methods alone. diva-portal.org
MD simulations can be used to model the conformational changes that this compound undergoes as it transitions from its inactive, closed state to its active, open state. biorxiv.orgbiorxiv.org These simulations can help to identify the key residues and interactions that stabilize the different conformational states and to understand how factors like phosphorylation and binding to membrane lipids influence this transition. nih.gov
Furthermore, computational docking and simulation methods can be used to predict how this compound interacts with its various binding partners. biorxiv.orgbiorxiv.org This can aid in the identification of binding interfaces and the design of small molecules that can disrupt these interactions. By combining computational modeling with experimental data, researchers can develop a more complete picture of this compound's structure-function relationships.
Integration of Multi-Omics Data for Holistic Understanding of this compound Biology
A truly comprehensive understanding of this compound's biological roles requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This integrative, multi-omics approach allows researchers to build a more complete and holistic picture of how this compound functions within the complex network of cellular processes.
By combining genomic data (e.g., from genome-wide association studies) with transcriptomic data (e.g., from RNA sequencing), it may be possible to identify genetic variations and changes in gene expression that affect this compound function and are associated with disease. Proteomic data can provide information on changes in this compound protein levels, its post-translational modifications, and its interacting partners in different cellular states. nih.gov Metabolomic data can reveal how changes in this compound activity impact cellular metabolism.
The integration of these diverse datasets requires sophisticated bioinformatics and computational tools. nih.gov Network-based approaches can be used to construct multi-layered models that connect changes at the genomic and transcriptomic levels to alterations in the proteome and metabolome. This holistic approach will be crucial for identifying the key pathways through which this compound exerts its effects and for discovering novel biomarkers and therapeutic targets.
Q & A
Q. What is the molecular structure of radixin, and how do its domains contribute to cytoskeletal functions?
this compound, a member of the ERM (Ezrin-Radixin-Moesin) family, comprises two primary domains: an N-terminal FERM domain (band 4.1 homology region) and a C-terminal actin-binding domain. The N-terminal domain mediates interactions with membrane proteins (e.g., multidrug-resistance-associated protein 2 in hepatocytes), while the C-terminal domain binds actin filaments. These domains can interact in cis (intramolecularly) or in trans (intermolecularly), regulating this compound’s ability to cross-link the plasma membrane and cytoskeleton .
Methodological Insight : Domain-specific interactions are studied using:
- Affinity co-electrophoresis to quantify binding kinetics (e.g., N- and C-terminal interaction with a dissociation constant of M) .
- Truncated this compound constructs in transfected cells to assess localization and competition with endogenous ERM proteins (e.g., C-terminal domain overexpression disrupts cytoskeletal organization) .
Q. What experimental approaches are used to study this compound’s role in membrane-cytoskeleton linkage?
this compound’s function as a membrane-cytoskeleton adaptor is evaluated using:
- siRNA knockdown in hepatocytes to observe apical membrane collapse and transporter mislocalization (e.g., multidrug-resistance-associated protein 2 relocalization to Rab11-positive endosomes) .
- Immunofluorescence and F-actin co-staining to visualize this compound’s colocalization with actin-rich structures like growth cones or adherens junctions .
- In vitro binding assays with purified domains to identify interacting partners (e.g., this compound N-terminal domain binding to band 4.1) .
Advanced Research Questions
Q. How does this compound knockdown enhance methotrexate (MTX) accumulation in tumors, and what methodological challenges arise in in vivo siRNA delivery?
this compound knockdown via intratumoral siRNA (e.g., sithis compound complexed with in vivo jetPEI) reduces this compound mRNA in tumors without affecting liver expression, enhancing MTX retention (Fig. 6B, ). This increases drug efficacy, suppressing tumor proliferation (bioluminescence imaging in HepG2-Luc xenografts; Fig. 7, ).
Q. Key Considerations :
- Optimize siRNA delivery to avoid off-target organ effects (e.g., liver-specific qPCR validation).
- Validate knockdown efficiency using RT-qPCR and functional assays (e.g., MTX quantification via HPLC).
Q. How do contradictory findings about this compound’s domain interdependence impact functional studies?
While the N-terminal domain alone is diffusely localized, the C-terminal domain competes with endogenous ERM proteins for cortical binding. However, full-length this compound requires intramolecular domain interactions for proper localization . Affinity co-electrophoresis confirms N- and C-terminal binding in vitro, suggesting autoinhibition in the full-length protein .
Q. Resolution Strategy :
Q. How does miR-200b regulate this compound in breast cancer metastasis, and what techniques validate this interaction?
miR-200b directly targets this compound’s 3’-UTR, downregulating its expression. In MDA-MB-231 cells:
Q. How does Gα13 activate this compound, and what assays confirm conformational changes?
Gα13 induces this compound’s conformational activation via direct interaction (yeast two-hybrid and co-immunoprecipitation). Activated this compound binds F-actin and localizes to cortical structures, assessed by:
Q. What role does this compound play in Rac1-mediated cell migration, and how is this dissected experimentally?
this compound regulates Rac1 activity through Vav GEFs. In PC3 and MDA-MB-231 cells:
Q. How is this compound’s role in hepatocyte apical membrane integrity methodologically confirmed?
Q. How does this compound suppression alter neuronal growth cone dynamics?
Q. How are this compound pseudogenes distinguished from the functional gene in cloning studies?
Q. Tables for Key Findings
| Therapeutic Targeting | Methods Used | Key Results | Reference |
|---|---|---|---|
| This compound siRNA in tumors | In vivo jetPEI delivery | 48h post-injection: 60% mRNA reduction; 2x MTX accumulation | |
| miR-200b mimic in breast cancer | Transwell invasion assay | 50% reduction in MDA-MB-231 cell invasion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
